Kanamycin A Sulfate
Description
Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
This compound is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
KANAMYCIN SULFATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 2 investigational indications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin A sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kanamycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin A sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANAMYCIN A SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Antibacterial Spectrum of Kanamycin A Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin A, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, is a potent bactericidal agent with a broad spectrum of activity primarily targeting Gram-negative and some Gram-positive bacteria.[1][2] Its clinical utility, particularly against severe infections and multidrug-resistant tuberculosis, underscores the importance of a detailed understanding of its antibacterial profile. This technical guide provides an in-depth analysis of the antibacterial spectrum of Kanamycin A Sulfate, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Kanamycin A functions by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis, leading to the production of non-functional proteins and ultimately cell death.[3][4]
Antibacterial Spectrum of this compound
Kanamycin A demonstrates significant activity against a wide range of aerobic Gram-negative bacteria, including members of the Enterobacteriaceae family.[5][6] It is also effective against certain Gram-positive bacteria, most notably Staphylococcus aureus.[2] However, its efficacy against most Gram-positive cocci is generally lower compared to other classes of antibiotics.[7] Kanamycin A is largely ineffective against anaerobic bacteria, fungi, and viruses.[8]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The in vitro activity of Kanamycin A is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[9] The following tables summarize the MIC values of this compound against a variety of clinically relevant bacteria.
Table 1: Antibacterial Spectrum of Kanamycin A Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 29213 | 1 - 4 | [7] |
| Staphylococcus aureus | (Clinical Isolate) | 3.5 | [10] |
| Staphylococcus aureus | (Methicillin-Resistant) | 2048 | [11] |
| Staphylococcus epidermidis | (Clinical Isolate) | 50 | [12] |
| Enterococcus faecalis | V583 | >128 | [13][14] |
| Streptococcus uberis | (Various) | - | [2] |
Table 2: Antibacterial Spectrum of Kanamycin A Against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 1 - 4 | [7] |
| Escherichia coli | K12 | 2 - 16 | [15] |
| Escherichia coli | (Clinical Isolate) | 4 | [6] |
| Escherichia coli | (Clinical Isolate) | 4.5 | [10] |
| Escherichia coli | (Clinical Isolate) | 6 - 30 | [16] |
| Pseudomonas aeruginosa | PAO1 | 512 | [12] |
| Pseudomonas aeruginosa | (Clinical Isolates) | No activity | [17] |
| Enterobacter aerogenes | (Clinical Isolate) | 50 | [12] |
| Proteus species | (Various) | - | [6] |
| Klebsiella pneumoniae | (Various) | - | [6] |
| Serratia marcescens | (Various) | - | [6] |
| Acinetobacter species | (Various) | - | [6] |
Table 3: Antibacterial Spectrum of Kanamycin A Against Other Clinically Important Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis | (Wild-type) | ≤ 3 | |
| Mycobacterium smegmatis | mc²155 | - | |
| Yersinia pestis | CO92 | 4.8 | [12] |
Note on Anaerobic Bacteria: Kanamycin A is generally considered ineffective against anaerobic bacteria. This is because the uptake of aminoglycosides into the bacterial cell is an oxygen-dependent process.[18]
Mechanism of Action: Inhibition of Protein Synthesis
Kanamycin A exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S subunit.[19] This interaction disrupts protein synthesis at multiple stages: initiation, elongation, and termination.[5]
-
Binding to the 30S Ribosomal Subunit: Kanamycin A binds to the 16S rRNA within the 30S subunit, near the A-site (aminoacyl-tRNA binding site).[5] This binding induces a conformational change in the ribosome.
-
Interference with Initiation: The binding of Kanamycin A can block the formation of the initiation complex, which consists of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA).[5][19] This prevents the commencement of protein synthesis.
-
mRNA Misreading and Elongation Errors: The conformational change induced by Kanamycin A leads to the misreading of the mRNA codon by the tRNA anticodon.[4][19] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: Kanamycin A can also inhibit the translocation of the ribosome along the mRNA molecule, further halting protein synthesis.[19]
-
Bactericidal Effect: The accumulation of aberrant proteins and the disruption of essential protein synthesis lead to damage of the cell membrane, leakage of cellular contents, and ultimately, bacterial cell death.[5]
Caption: Kanamycin A's mechanism of action targeting the bacterial ribosome.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Kanamycin A is determined using standardized laboratory procedures, with the broth microdilution method being one of the most common. The following protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21]
Broth Microdilution Method
Objective: To determine the lowest concentration of Kanamycin A that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Kanamycin A Stock Solution: Prepare a concentrated stock solution of Kanamycin A in a suitable sterile solvent (e.g., water).
-
Preparation of Kanamycin A Dilutions: Perform serial two-fold dilutions of the Kanamycin A stock solution in CAMHB directly in the wells of a 96-well microtiter plate. This creates a range of antibiotic concentrations.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate: Add the diluted bacterial inoculum to each well of the microtiter plate containing the Kanamycin A dilutions. Also, include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of Kanamycin A in which there is no visible growth.
Caption: Workflow for determining the MIC using the broth microdilution method.
Conclusion
This compound remains a clinically relevant aminoglycoside antibiotic with a well-defined antibacterial spectrum. Its primary strength lies in its activity against aerobic Gram-negative bacteria and its role in the treatment of multidrug-resistant tuberculosis. The quantitative MIC data presented, along with the detailed mechanism of action and standardized experimental protocols, provide a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of its spectrum and the methods for its evaluation is crucial for its effective clinical application and for the development of new antibacterial strategies to combat antimicrobial resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. goldbio.com [goldbio.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kanamycin promotes biofilm viability of MRSA strains showing extremely high resistance to kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Activity of amikacin, gentamicin and kanamycin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Chemical structure and properties of Kanamycin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of Kanamycin A Sulfate. The information is intended to support research, scientific, and drug development endeavors related to this important aminoglycoside antibiotic.
Chemical Structure and Identity
Kanamycin A is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamycetictus. It consists of two amino sugars glycosidically linked to a central 2-deoxystreptamine moiety. The sulfate salt of Kanamycin A enhances its stability and solubility.
IUPAC Name: (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid[1]
CAS Number: 25389-94-0[2]
Chemical Formula: C₁₈H₃₆N₄O₁₁·H₂SO₄[2] or C₁₈H₃₈N₄O₁₅S[1][3]
Molecular Weight: 582.58 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Appearance | White to off-white, odorless, crystalline powder | [4][5] |
| Melting Point | Decomposes above 250 °C | [2][4][5] |
| Solubility | Freely soluble in water (up to 100 mg/mL); Practically insoluble in alcohol, acetone, chloroform, and ether. | [2][4][6] |
| pKa | 6.40, 7.55, 8.40, 9.40 (Uncertain) | [7] |
| pH (1% aqueous solution) | 6.5 - 8.5 | [8] |
| Stability | Aqueous stock solutions are stable for approximately 5 days at 37°C and can be stored long-term at 2-8°C. Stable for 24 hours at room temperature in most IV infusion fluids. | [4][8] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves a series of steps that ultimately lead to the production of non-functional proteins and cell death.
The primary target of Kanamycin A is the 30S ribosomal subunit. It binds to a specific site on the 16S rRNA and the S12 protein within the 30S subunit.[3] This binding event interferes with the translation process in several ways:
-
Inhibition of Initiation Complex Formation: Kanamycin A blocks the proper assembly of the ribosomal subunits with mRNA, preventing the initiation of protein synthesis.
-
mRNA Misreading: The binding of Kanamycin A induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: Kanamycin A hinders the movement of the ribosome along the mRNA molecule, a process known as translocation, which is essential for the elongation of the polypeptide chain.
The culmination of these effects is the production of aberrant and non-functional proteins, which disrupts essential cellular processes and leads to bacterial cell death.
Caption: Mechanism of action of Kanamycin A.
Antibacterial Activity
This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Bacterial Species | Strain | MIC (µg/mL) | References |
| Mycobacterium tuberculosis | H37Rv | 1 | [9] |
| Mycobacterium spp. | Kirchbergand | 5 | [9] |
| Mycobacterium spp. | Various strains | 1-5 | [6][9] |
| Staphylococcus aureus | 0.024 (w/w%) | [10] | |
| Pseudomonas aeruginosa | 0.049 (w/w%) | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile water. The concentration should be at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test organism, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no antibiotic).
-
Well 12 serves as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (typically 35-37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Caption: Workflow for MIC determination.
References
- 1. This compound | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kanamycin sulfate CAS#: 25389-94-0 [m.chemicalbook.com]
- 3. Kanamycin sulfate | C18H38N4O15S | CID 53384892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. Kanamycin sulfate | Kanamycin monosulfate | antibiotic | TargetMol [targetmol.com]
- 7. 59-01-8 CAS MSDS (KANAMYCIN) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Pathways of Kanamycin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanamycin A Sulfate is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It is widely used in both clinical and research settings. Understanding the stability and degradation pathways of this compound is critical for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, its degradation pathways, and the analytical methodologies used for its characterization.
Physicochemical Properties
Kanamycin A is a complex molecule consisting of three rings: two amino sugars glycosidically linked to a central 2-deoxystreptamine moiety. As a sulfate salt, it is a white to off-white crystalline powder that is freely soluble in water and practically insoluble in most organic solvents.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, temperature, and light.
Aqueous Solution Stability
This compound exhibits considerable stability in aqueous solutions, particularly within a neutral pH range. Solutions are stable for approximately 5 days at 37°C and can be stored for long periods at 2-8°C[1][2]. Remarkably, it shows no detectable loss of activity when maintained at 72°C at a pH of 7.3[3]. Furthermore, autoclaving at 120°C for over an hour results in only a minor (5%) loss of activity.
Solid-State Stability
Information regarding the solid-state stability of this compound under various temperature and humidity conditions as per ICH guidelines is not extensively detailed in publicly available literature. General recommendations suggest storing the powder in well-closed containers, protected from moisture.
Data on Stability of this compound in Aqueous Solutions
| Condition | Stability | Reference |
| pH 7.3, 72°C | No detectable loss of activity | [3] |
| 37°C | Stable for approximately 5 days | [1][2] |
| 2-8°C | Stable for long-term storage | [1][2] |
| Autoclaving (120°C, >1 hour) | ~5% loss of activity |
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis of its glycosidic bonds, which is accelerated by acidic and alkaline conditions, as well as high temperatures. Other potential degradation pathways include oxidation and photolysis.
Hydrolytic Degradation
Under hydrolytic stress, the glycosidic linkages between the amino sugar rings and the 2-deoxystreptamine core are cleaved. While the precise structures of all degradation products under pharmaceutically relevant stress conditions are not exhaustively documented in the literature, related aminoglycosides are known to degrade into their constituent parts. For instance, potential degradation products of Kanamycin A could include 2-deoxystreptamine, 6-amino-6-deoxy-D-glucose, and 3-amino-3-deoxy-D-glucose.
dot
Caption: Proposed degradation pathway of Kanamycin A.
Oxidative and Photolytic Degradation
Experimental Protocols for Stability Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation Study Protocol
This protocol is a general guideline for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for a specified period (e.g., 24 hours), monitoring for degradation.
-
Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for a specified period (e.g., 8 hours), monitoring for degradation.
-
Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
-
Thermal Degradation (Solid State):
-
Expose the solid this compound powder to a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Dissolve the stressed powder in water for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV and visible light according to ICH Q1B guidelines.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as HPLC-UV/MS.
dot
Caption: Experimental workflow for a forced degradation study.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the stability of this compound and separating it from its degradation products.
Stability-Indicating HPLC Method
A robust stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradants.
Table of HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A mixture of 0.1 M disodium tetraborate (pH 9.0) and water (25:75, v/v) supplemented with 0.5 g/L sodium octanesulfonate |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 20 µL |
For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (MS) is essential. LC-MS/MS can provide molecular weight and fragmentation data to aid in the structural elucidation of degradants[4][5][6].
Conclusion
This compound is a relatively stable antibiotic, particularly in aqueous solutions at neutral pH. The primary degradation pathway is hydrolysis, which is accelerated by heat and non-neutral pH. Forced degradation studies are critical for understanding its degradation profile and for the development of stability-indicating analytical methods. The use of HPLC, especially when coupled with mass spectrometry, is indispensable for the accurate analysis of this compound and the characterization of its degradation products. This knowledge is fundamental for the development of safe, effective, and stable pharmaceutical formulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. カナマイシン硫酸塩 mixture of Kanamycin A (main component) and Kanamycin B and C | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
The Kanamycin Resistance Gene (kanR): An In-depth Technical Guide for Molecular Cloning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Kanamycin resistance gene (kanR), a cornerstone of modern molecular cloning. We will delve into its mechanism of action, provide detailed quantitative data for its application, and present step-by-step experimental protocols.
Core Concepts: The Role of kanR in Selective Cloning
In the realm of genetic engineering, the ability to selectively propagate cells that have successfully incorporated a foreign DNA construct is paramount. The kanR gene serves as a powerful selectable marker, enabling researchers to eliminate non-transformed cells and isolate only those containing the desired plasmid. The gene encodes an enzyme, Aminoglycoside Phosphotransferase (APH), which confers resistance to the aminoglycoside antibiotic Kanamycin.[1][2]
Kanamycin, isolated from the bacterium Streptomyces kanamyceticus, functions by binding to the 30S ribosomal subunit in bacteria.[1][3][4] This binding disrupts protein synthesis by causing misreading of the mRNA, ultimately leading to cell death.[3][4][5] The introduction of a plasmid carrying the kanR gene allows the host bacterium to produce the APH enzyme, which inactivates Kanamycin, permitting the cell to survive and replicate in a Kanamycin-containing medium.
Mechanism of Kanamycin Resistance
The resistance conferred by the kanR gene is enzymatic. The gene product, Aminoglycoside Phosphotransferase (APH), catalyzes the transfer of a phosphate group from a nucleotide triphosphate (typically ATP or GTP) to a hydroxyl group on the Kanamycin molecule.[6][7] This modification sterically hinders the antibiotic from binding to its ribosomal target, rendering it ineffective.[6]
There are several variants of the APH enzyme, classified based on the position they phosphorylate on the aminoglycoside. The most common in molecular cloning is APH(3')-IIa, which phosphorylates the 3'-hydroxyl group of Kanamycin.[6] Other variants, such as APH(2''), which phosphorylates the 2''-hydroxyl group, also exist and can confer resistance to a broader range of aminoglycosides.[8][9] The APH enzymes are structurally similar to eukaryotic protein kinases.[10]
Quantitative Data for Experimental Design
Precise concentrations and conditions are critical for successful selection. The following tables summarize key quantitative data for using the kanR gene in E. coli.
Table 1: Kanamycin Concentrations for Selection
| Bacterial Strain | Plasmid Copy Number | Kanamycin Concentration (µg/mL) | Reference(s) |
| E. coli DH5α | High Copy | 50 | [11][12] |
| E. coli DH5α | Low Copy | 30 | [11] |
| E. coli BL21(DE3) | High Copy | 50 | [13] |
| E. coli BL21(DE3) | Low Copy | 30 | [14] |
| General E. coli | Not Specified | 25-50 | [15][16] |
Table 2: Recommended Incubation Times and Temperatures
| Experimental Step | Temperature (°C) | Time | Reference(s) |
| Heat Shock | 42 | 30-60 seconds | [17][18][19] |
| Recovery (Outgrowth) | 37 | 1 hour | [17][20] |
| Plate Incubation | 37 | 12-16 hours | [11][21] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for common molecular cloning procedures involving the kanR gene.
Preparation of Kanamycin Stock Solution (50 mg/mL)
-
Weigh 0.5 g of Kanamycin sulfate powder.
-
Dissolve the powder in 10 mL of sterile deionized water.[22]
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[12][22][23]
-
Aliquot the sterilized solution into microcentrifuge tubes.
Preparation of Kanamycin Selective Agar Plates
-
Prepare 1 liter of Luria-Bertani (LB) agar medium (10 g tryptone, 5 g yeast extract, 10 g NaCl, 15 g agar).
-
Autoclave the medium at 121°C for 15-20 minutes.
-
Allow the medium to cool to approximately 50-55°C.[23]
-
Add 1 mL of the 50 mg/mL Kanamycin stock solution to the cooled medium to achieve a final concentration of 50 µg/mL.[23]
-
Mix gently but thoroughly to ensure even distribution of the antibiotic.
-
Pour the medium into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C, protected from light.
Heat Shock Transformation of E. coli
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Kanamycin A - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 8. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the phosphotransferase domain of the bifunctional aminoglycoside-resistance enzyme AAC(6′)-Ie-APH(2′′)-Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoglycoside 2′′-Phosphotransferase IIIa (APH(2′′)-IIIa) Prefers GTP over ATP: STRUCTURAL TEMPLATES FOR NUCLEOTIDE RECOGNITION IN THE BACTERIAL AMINOGLYCOSIDE-2′′ KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 13. Colony PCR [sigmaaldrich.com]
- 14. academic.oup.com [academic.oup.com]
- 15. echemi.com [echemi.com]
- 16. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. addgene.org [addgene.org]
- 19. assaygenie.com [assaygenie.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 22. How to make a 50 mg/ml Kanamycin Stock Solution [protocols.io]
- 23. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
Solubility of Kanamycin A Sulfate in water and other lab solvents
An In-depth Technical Guide to the Solubility of Kanamycin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in water and other common laboratory solvents. The information is curated for professionals in research and development who require precise and reliable data for experimental design, formulation, and application. This document includes quantitative solubility data, detailed experimental protocols for solution preparation, and visualizations of key processes.
Physicochemical Properties
This compound is the sulfate salt of Kanamycin A, an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus.[1][2] It typically appears as a white to off-white, odorless, crystalline powder.[2][3][4] Its polar nature, owing to multiple hydrophilic functional groups, dictates its solubility profile.[3]
Quantitative Solubility Data
The solubility of this compound is highest in aqueous solutions. Data from various suppliers and publications indicate a range of reported solubilities in water, which may be attributed to differences in the specific salt form (monosulfate vs. acid sulfate), purity, and experimental conditions. In contrast, it is poorly soluble in most organic solvents.
Table 2.1: Solubility of this compound in Water
| Solvent | Reported Solubility | Source(s) |
| Water | 100 mg/mL | [5][6] |
| Water | 50 mg/mL | [1][7][8][9][10] |
| Water | 10-50 mg/mL | [1][3][11] |
| Water | ≥ 25 mg/mL | [12] |
| Water | 10 mg/mL (10 g/L) | [1][13] |
Note: The variation in reported values highlights the importance of empirical verification for specific applications. Sonication may be recommended to achieve higher concentrations.[6]
Table 2.2: Solubility of this compound in Other Laboratory Solvents
| Solvent | Reported Solubility | Source(s) |
| Alcohol (General) | Practically Insoluble / Slightly Soluble | [3][7][8][9][10] |
| Methanol | Practically Insoluble | [2] |
| Ethanol | Practically Insoluble / Insoluble | [2][14] |
| DMSO | Insoluble / < 1 mg/mL | [6][12][14] |
| Acetone | Practically Insoluble / Insoluble | [2][7][8][9][10] |
| Chloroform | Practically Insoluble | [7][8][9][10] |
| Ether | Practically Insoluble | [7][8][9][10] |
| Ethyl Acetate | Practically Insoluble / Insoluble | [2][7][8][9][10] |
| Benzene | Insoluble | [2] |
Experimental Protocols
Protocol for Preparation of a 50 mg/mL Sterile Aqueous Stock Solution
This protocol provides a reliable method for preparing a commonly used this compound stock solution for applications such as a selection agent in cell culture.[9][15]
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile beaker or flask
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder or volumetric flask
-
Sterile syringe
-
Sterile 0.2 µm syringe filter
-
Sterile storage vessel (e.g., conical tube or media bottle)
-
Analytical balance
-
Biosafety cabinet or flame for aseptic technique
Methodology:
-
Weighing: In a biosafety cabinet, accurately weigh the desired amount of this compound powder. For a 10 mL solution, weigh 0.5 g.
-
Initial Dissolution: Transfer the powder to the sterile beaker containing a stir bar. Add approximately 8 mL of sterile water. Cover the beaker (e.g., with sterile foil or parafilm) and place it on a stir plate. Stir until the powder is completely dissolved. The resulting solution should be clear.[7][8][9][10]
-
Volume Adjustment: Aseptically transfer the dissolved solution to a 10 mL sterile graduated cylinder or volumetric flask. Rinse the beaker with a small amount of sterile water and add it to the cylinder to ensure a complete transfer. Adjust the final volume to exactly 10 mL with sterile water.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.2 µm syringe filter to the syringe tip. Filter the solution directly into the final sterile storage vessel.[7][8][9] This is the recommended method for sterilizing heat-labile antibiotic solutions.
-
Storage: Label the storage vessel with the name of the compound, concentration, and date of preparation. Aqueous stock solutions of this compound are stable for approximately 5 days at 37°C and can be stored at 2-8°C for long-term use.[7][9][10]
General Protocol for Solubility Determination (Empirical)
This protocol outlines a general workflow to empirically determine the saturation solubility of this compound in a specific solvent at a given temperature.
Methodology:
-
Equilibration: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial).
-
Saturation: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or shaker bath can be used.
-
Phase Separation: Cease agitation and allow the undissolved solute to settle. Centrifuge the sample at high speed to pellet all suspended solids.
-
Sample Collection: Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant sample to a suitable concentration. Analyze the concentration of this compound using an appropriate analytical method, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or a specific bioassay.[16]
-
Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility of the compound in that solvent at the specified temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the standard procedure for preparing a sterile stock solution of this compound.
Caption: Workflow for preparing a sterile this compound stock solution.
Mechanism of Action
Kanamycin A exerts its antibacterial effect by inhibiting protein synthesis. The diagram below outlines this signaling pathway.
Caption: Kanamycin A mechanism of action via inhibition of protein synthesis.
References
- 1. Kanamycin sulfate CAS#: 25389-94-0 [m.chemicalbook.com]
- 2. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Kanamycin sulfate | Kanamycin monosulfate | antibiotic | TargetMol [targetmol.com]
- 7. 硫酸卡那霉素 mixture of Kanamycin A (main component) and Kanamycin B and C | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. カナマイシン 硫酸 Streptomyces kanamyceticus由来 meets USP testing specifications, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. KANAMYCIN SULFATE | 70560-51-9 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Kanamycin Sulfate | ibresco [ibresco.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Kerr Wiki Public/Kanamycin Solution [kerrlab.org]
- 16. Kanamycin Sulfate [drugfuture.com]
An In-depth Technical Guide to the Mode of Action of Kanamycin A Sulfate in Inhibiting Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin A, an aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Kanamycin A's mode of action. It delves into the specific interactions with the 30S ribosomal subunit, the consequential effects on translational fidelity and translocation, and the quantitative parameters that define its inhibitory potency. Detailed experimental protocols for key assays and visualizations of the involved pathways are provided to support further research and drug development efforts in this area.
Introduction
Kanamycin A is a broad-spectrum aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1] It is effective against a wide range of Gram-negative and some Gram-positive bacteria, as well as Mycobacterium tuberculosis.[2][3] Its clinical utility stems from its ability to rapidly kill bacteria by disrupting the essential process of protein synthesis.[4] Understanding the precise molecular interactions and the downstream consequences of Kanamycin A binding to the ribosome is crucial for combating the rise of antibiotic resistance and for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity.
Molecular Mechanism of Action
Kanamycin A's primary cellular target is the bacterial 70S ribosome, specifically the 30S small subunit.[4][5] By binding to a critical site on the 16S ribosomal RNA (rRNA), Kanamycin A induces a cascade of events that ultimately halt protein synthesis and lead to cell death.[6]
Binding to the 30S Ribosomal Subunit
Kanamycin A binds to the decoding A-site on the 16S rRNA within the 30S subunit.[6][7] This binding pocket is a highly conserved region crucial for the accurate decoding of messenger RNA (mRNA) codons by aminoacyl-tRNAs. The neamine core of Kanamycin A, consisting of a 2-deoxystreptamine ring and a glucosamine ring, is primarily responsible for the specific interaction with the A-site.[8]
Key nucleotide residues of the 16S rRNA involved in the interaction with Kanamycin A include A1408, G1491, A1492, and A1493 (E. coli numbering).[9][10] The binding of Kanamycin A induces a conformational change in the A-site, causing the universally conserved bases A1492 and A1493 to flip out from their stacked positions. This "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby locking the A-site in a conformation that is prone to errors.
dot
Inhibition of Protein Synthesis
The binding of Kanamycin A to the ribosomal A-site disrupts protein synthesis through a multi-faceted mechanism:
-
Interference with Initiation: Kanamycin A can interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA.[5]
-
Induction of mRNA Misreading: The conformational change induced by Kanamycin A binding reduces the decoding fidelity of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[4]
-
Inhibition of Translocation: Kanamycin A binding also hinders the movement of the ribosome along the mRNA transcript, a process known as translocation.[8] This stalling of the ribosome further prevents the elongation of the polypeptide chain.
The accumulation of aberrant proteins and the overall halt in protein synthesis are bactericidal, leading to the death of the bacterial cell.[4]
dot
Quantitative Data
The inhibitory activity of Kanamycin A can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50) in in vitro translation assays, the dissociation constant (Kd) or inhibition constant (Ki) for ribosome binding, and the minimum inhibitory concentration (MIC) against different bacterial strains.
Table 1: In Vitro Inhibition and Binding Affinity of Kanamycins
| Compound | Assay Type | System/Target | Value | Reference |
| Kanamycin A | In vitro translation inhibition | Rabbit reticulocyte ribosomes | IC50: ~10 µM | [8] |
| Kanamycin B | In vitro translation inhibition | Bacterial wild-type ribosomes | IC50: 0.02 µg/mL | [8] |
| Kanamycin C | In vitro translation inhibition | Bacterial wild-type ribosomes | IC50: 0.3 µg/mL | [11] |
| Kanamycin B | MicroScale Thermophoresis (MST) | 16S rRNA A-site | Kd: 9.98 µM | [12] |
Note: Data for Kanamycin A on bacterial ribosomes was not explicitly found in the same study, but the data for its close analogs, Kanamycin B and C, are provided for comparison.
Table 2: Minimum Inhibitory Concentrations (MIC) of Kanamycin A
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 50 | [10] |
| Staphylococcus aureus | ATCC 29213 | 3.125 | [10] |
| Pseudomonas aeruginosa | ATCC 27853 | > 32 | [8] |
| Klebsiella pneumoniae | - | - | [1] |
| Mycobacterium tuberculosis | Wild-type | ≤ 3.0 | [2] |
| Mycobacterium tuberculosis | Kanamycin-resistant | ≥ 5.0 | [2] |
Note: The MIC for Klebsiella pneumoniae is indicated as a susceptible pathogen, but a specific value from the searched literature was not provided in a tabular format.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mode of action of Kanamycin A.
In Vitro Translation Inhibition Assay (Coupled Transcription-Translation)
This assay measures the dose-dependent inhibition of protein synthesis by Kanamycin A in a cell-free system.
Objective: To determine the IC50 value of this compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in nuclease-free water.
-
Use a commercial E. coli S30 extract-based coupled transcription-translation kit.
-
Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Prepare a reaction buffer, amino acid mix, and energy source as per the kit's instructions.
-
-
Reaction Setup:
-
On ice, prepare a series of reaction tubes.
-
To each tube, add the reaction buffer, amino acid mix (including a radiolabeled amino acid like [³⁵S]-methionine if using autoradiography for detection, or a non-radiolabeled mix for fluorescence/luminescence detection), and the energy source.
-
Add varying concentrations of this compound to the tubes. Include a no-antibiotic control.
-
Add the plasmid DNA template to each tube.
-
Initiate the reaction by adding the S30 cell extract.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection and Quantification:
-
For Luciferase Reporter: Add luciferin substrate and measure the luminescence using a luminometer.
-
For GFP Reporter: Measure the fluorescence using a fluorometer.
-
For Radiolabeled Protein: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Kanamycin A concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the logarithm of the Kanamycin A concentration.
-
Determine the IC50 value, which is the concentration of Kanamycin A that causes 50% inhibition of protein synthesis, by fitting the data to a dose-response curve.
-
dot
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay measures the direct binding of radiolabeled Kanamycin A to ribosomes.
Objective: To determine the binding affinity (Kd or Ki) of Kanamycin A for the 30S ribosomal subunit.
Methodology:
-
Preparation of Materials:
-
Purify 70S ribosomes or 30S subunits from a suitable bacterial strain (e.g., E. coli) by sucrose gradient centrifugation.
-
Obtain or synthesize radiolabeled Kanamycin A (e.g., [³H]-Kanamycin A).
-
Prepare a binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).
-
Prepare nitrocellulose and DEAE filter membranes by soaking them in the binding buffer.
-
-
Binding Reaction:
-
Set up a series of binding reactions in microcentrifuge tubes.
-
Keep the concentration of ribosomes constant in each tube.
-
Add increasing concentrations of radiolabeled Kanamycin A.
-
For determining non-specific binding, prepare a parallel set of tubes with a large excess of unlabeled Kanamycin A in addition to the radiolabeled antibiotic.
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Assemble a dot-blot or vacuum filtration apparatus with a nitrocellulose membrane placed on top of a DEAE membrane.
-
Filter each binding reaction mixture through a well. Ribosomes and any bound radiolabeled Kanamycin A will be retained on the nitrocellulose filter, while unbound Kanamycin A will pass through and be captured by the DEAE filter.
-
Wash each filter with ice-cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on both the nitrocellulose and DEAE filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of bound and free Kanamycin A for each reaction.
-
Subtract the non-specific binding from the total binding to get the specific binding.
-
Plot the amount of specifically bound Kanamycin A against the concentration of free Kanamycin A.
-
Determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., using Scatchard analysis or non-linear regression).
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of Kanamycin A that inhibits the visible growth of a specific bacterium.
Objective: To determine the MIC of this compound against various bacterial strains.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Culture the bacterial strain of interest overnight on an appropriate agar plate.
-
-
Inoculum Preparation:
-
From the overnight culture, pick several colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Kanamycin A stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of Kanamycin A concentrations. Discard 100 µL from the last well.
-
The last two wells in a row should serve as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculate all wells (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of Kanamycin A in which there is no visible growth.
-
Conclusion
This compound remains a clinically relevant antibiotic due to its potent bactericidal activity, which is achieved through the targeted inhibition of bacterial protein synthesis. Its interaction with the 16S rRNA A-site on the 30S ribosomal subunit leads to a cascade of disruptive events, including the impairment of translation initiation, induction of mRNA misreading, and inhibition of translocation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. A thorough understanding of Kanamycin A's mode of action is fundamental for developing strategies to overcome aminoglycoside resistance and for the design of next-generation antibiotics that can effectively combat multidrug-resistant pathogens.
References
- 1. Kanamycin A - Wikipedia [en.wikipedia.org]
- 2. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Genome-wide identification of Kanamycin B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architectonics of Aminoglycoside Antibiotics: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the fundamental molecular principles governing the action of aminoglycoside antibiotics. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate mechanisms of action, the molecular basis of bacterial resistance, and the critical structure-activity relationships that define this important class of antibacterial agents. Through a combination of detailed textual explanations, structured data presentations, and comprehensive visualizations, this guide aims to be an essential resource for the scientific community engaged in antimicrobial research and development.
Mechanism of Action: Hijacking the Ribosomal Machinery
Aminoglycosides exert their bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. Their primary site of action is the 30S ribosomal subunit, where they bind to a specific region of the 16S ribosomal RNA (rRNA) known as the A-site.[1][2][3] This binding event is the linchpin of their antibacterial activity, leading to a cascade of disruptive events within the bacterial cell.
The interaction of aminoglycosides with the A-site induces a conformational change in the rRNA, which in turn interferes with the fidelity of protein synthesis.[2] This interference manifests in two primary ways:
-
Codon Misreading: The altered conformation of the A-site leads to the acceptance of incorrect aminoacyl-tRNAs during the elongation phase of translation. This results in the synthesis of aberrant, non-functional, or even toxic proteins.[2][3]
-
Inhibition of Translocation: Aminoglycosides can also impede the movement of the ribosome along the messenger RNA (mRNA) transcript, a process known as translocation. This leads to a premature termination of protein synthesis.[4]
The accumulation of mistranslated proteins can lead to a phenomenon known as membrane damage. These aberrant proteins can be inserted into the bacterial cell membrane, compromising its integrity and leading to leakage of cellular contents and ultimately, cell death.[2][4] Furthermore, recent evidence suggests that the bactericidal activity of aminoglycosides is also linked to the induction of oxidative stress within the bacterial cell, a process triggered by the mistranslation of membrane proteins.[5]
Visualizing the Pathway of Aminoglycoside Action
The following diagram illustrates the multi-step process of aminoglycoside uptake and their subsequent action on the bacterial ribosome.
Molecular Mechanisms of Resistance
The emergence of bacterial resistance to aminoglycosides poses a significant threat to their clinical efficacy. Bacteria have evolved several sophisticated mechanisms to counteract the action of these antibiotics. These resistance strategies can be broadly categorized into three main types:
-
Enzymatic Modification of the Antibiotic: This is the most prevalent mechanism of aminoglycoside resistance.[1][6] Bacteria acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes chemically alter the aminoglycoside molecule, thereby reducing its affinity for the ribosomal target.[6][7] There are three major classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide (usually adenylyl or guanylyl) to a hydroxyl group.
-
-
Alteration of the Ribosomal Target: Mutations in the gene encoding the 16S rRNA can alter the structure of the A-site, preventing the aminoglycoside from binding effectively. This mechanism, while less common, can confer high-level resistance.[1]
-
Reduced Uptake or Increased Efflux: Bacteria can develop resistance by either reducing the permeability of their cell envelope to aminoglycosides or by actively pumping the antibiotic out of the cell using efflux pumps.[1]
Visualizing the Landscape of Aminoglycoside Resistance
The following diagram outlines the primary mechanisms by which bacteria develop resistance to aminoglycoside antibiotics.
Quantitative Data on Aminoglycoside Activity
The efficacy of aminoglycoside antibiotics is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize representative MIC values for common aminoglycosides against key Gram-negative and Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against Escherichia coli
| Aminoglycoside | MIC Range (µg/mL) | Reference Strains |
| Gentamicin | 0.25 - 2 | ATCC 25922 |
| Tobramycin | 0.5 - 2 | ATCC 25922 |
| Amikacin | 0.25 - 4 | ATCC 25922 |
| Kanamycin | 1 - 8 | ATCC 25922 |
| Streptomycin | 2 - 16 | ATCC 25922 |
| Note: MIC values can vary depending on the specific strain and testing methodology. |
Table 2: Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against Pseudomonas aeruginosa
| Aminoglycoside | MIC Range (µg/mL) | Reference Strains |
| Gentamicin | 0.5 - 8 | ATCC 27853 |
| Tobramycin | 0.25 - 4 | ATCC 27853 |
| Amikacin | 1 - 16 | ATCC 27853 |
| Note: P. aeruginosa often exhibits higher intrinsic resistance to aminoglycosides compared to E. coli.[8] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against Staphylococcus aureus
| Aminoglycoside | MIC Range (µg/mL) | Reference Strains |
| Gentamicin | 0.12 - 1 | ATCC 29213 |
| Tobramycin | 0.12 - 1 | ATCC 29213 |
| Amikacin | 0.5 - 4 | ATCC 29213 |
| Kanamycin | 1 - 8 | ATCC 29213 |
| Note: Aminoglycosides are often used in combination with other antibiotics for serious S. aureus infections. |
Key Experimental Protocols
The study of aminoglycoside antibiotics relies on a variety of specialized molecular biology techniques. Below are detailed methodologies for two key experiments: Ribosome Profiling and In Vitro Translation Inhibition Assays.
Ribosome Profiling to Monitor Translational Effects
Ribosome profiling is a powerful high-throughput sequencing technique that allows for a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. This method can be used to precisely map the sites of ribosome pausing or arrest induced by aminoglycoside treatment.
Materials:
-
Bacterial culture of interest
-
Liquid nitrogen
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 1 mM DTT, 0.5% Triton X-100, RNase inhibitor)
-
Micrococcal nuclease (MNase)
-
Sucrose gradient solutions (e.g., 10% and 50% sucrose in lysis buffer)
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
Cell Growth and Treatment: Grow bacterial cultures to mid-log phase. Treat one culture with the desired concentration of aminoglycoside for a specified time. An untreated culture serves as a control.
-
Rapid Cell Lysis: Harvest cells by rapid filtration and immediately flash-freeze in liquid nitrogen to halt translation. Lyse the cells by cryo-milling or by resuspending the frozen pellet in lysis buffer.
-
Nuclease Digestion: Treat the cell lysate with MNase to digest mRNA that is not protected by ribosomes. The concentration of MNase and digestion time should be optimized to yield monosomes.
-
Monosome Isolation: Layer the digested lysate onto a sucrose gradient and centrifuge to separate monosomes from polysomes, ribosomal subunits, and digested RNA fragments.
-
RNA Footprint Extraction: Collect the monosome fraction and extract the ribosome-protected mRNA fragments (footprints) using an RNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints. This typically involves ligation of adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, PCR amplification, and size selection. The resulting library is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes on the mRNAs. Analyze the data to identify changes in ribosome occupancy and pausing in the aminoglycoside-treated sample compared to the control.
Visualizing the Ribosome Profiling Workflow
In Vitro Translation Inhibition Assay
This assay directly measures the ability of an aminoglycoside to inhibit protein synthesis in a cell-free system. It is a fundamental technique for determining the potency of new antibiotic candidates and for studying the mechanism of action of known drugs.
Materials:
-
Bacterial S30 extract (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors)
-
Reporter mRNA (e.g., encoding luciferase or a fluorescent protein)
-
Amino acid mixture
-
Energy source (ATP and GTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Aminoglycoside of interest
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup: Prepare a master mix containing the S30 extract, reporter mRNA, amino acid mixture, energy source, and reaction buffer.
-
Inhibitor Addition: Aliquot the master mix into a 96-well plate. Add serial dilutions of the aminoglycoside to the wells. Include a no-inhibitor control and a no-mRNA control (for background measurement).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Signal Detection: Measure the amount of reporter protein produced in each well. For luciferase, add the luciferin substrate and measure luminescence. For a fluorescent protein, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background signal (no-mRNA control) from all readings. Normalize the data to the no-inhibitor control to calculate the percentage of inhibition for each aminoglycoside concentration. Plot the percentage of inhibition against the logarithm of the aminoglycoside concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).
Visualizing the In Vitro Translation Inhibition Assay
Conclusion
Aminoglycoside antibiotics remain a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. A deep understanding of their molecular mechanisms of action and the ways in which bacteria develop resistance is paramount for the continued development of effective antimicrobial strategies. This technical guide has provided a comprehensive overview of these core principles, supplemented with quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to combating the growing threat of antibiotic resistance.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside 2′′-Phosphotransferase IIIa (APH(2′′)-IIIa) Prefers GTP over ATP: STRUCTURAL TEMPLATES FOR NUCLEOTIDE RECOGNITION IN THE BACTERIAL AMINOGLYCOSIDE-2′′ KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]
- 6. Structural and Molecular Basis for Resistance to Aminoglycoside Antibiotics by the Adenylyltransferase ANT(2″)-Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Kanamycin A Sulfate for Bacterial Selection in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kanamycin A Sulfate is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus. It is a potent bactericidal agent effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] In molecular biology, this compound is frequently utilized as a selective agent to isolate and cultivate Escherichia coli (E. coli) strains that have been successfully transformed with a plasmid conferring kanamycin resistance. The most common resistance gene is neomycin phosphotransferase II (NPTII or kanR), which inactivates kanamycin by phosphorylation.[2]
These application notes provide detailed protocols for the preparation and use of this compound for the selection of transformed E. coli.
Mechanism of Action
Kanamycin A exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3][4] The antibiotic binds irreversibly to the 30S ribosomal subunit.[3][5][6] This binding event interferes with the translation process by preventing the formation of the initiation complex and causing a misreading of the mRNA.[4][7] This disruption leads to the synthesis of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.[3][4]
Data Presentation
The following tables summarize the recommended concentrations for this compound stock solutions and working concentrations for bacterial selection in E. coli.
| Parameter | Recommended Concentration | Solvent | Storage |
| Stock Solution Concentration | 10 mg/mL to 50 mg/mL | Sterile Deionized Water | -20°C for long-term storage |
| Working Concentration | 50 µg/mL (standard for plasmids) | LB or SOC medium | 4°C for prepared plates (up to one month) |
| 10 - 100 µg/mL (range to be optimized) |
Table 1: this compound Stock and Working Concentrations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a 10 mL of 1000X this compound stock solution.
Materials:
-
This compound powder
-
Sterile, ultrapure deionized water
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sterile 10 mL syringe
-
Sterile 0.22 µm syringe filter
-
Sterile 1.5 mL microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh 500 mg of this compound powder.[3]
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, ultrapure deionized water to the tube.[3]
-
Vortex the solution until the this compound is completely dissolved.[8]
-
Draw the solution into a sterile 10 mL syringe and attach a sterile 0.22 µm syringe filter.[8][9]
-
Filter-sterilize the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes.[8][9]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile 1.5 mL microcentrifuge tubes.[3]
-
Label each aliquot clearly with "Kanamycin Stock," the concentration (50 mg/mL), and the date of preparation.
Protocol 2: Preparation of LB Agar Plates with Kanamycin (50 µg/mL)
This protocol describes the preparation of 1 liter of Luria-Bertani (LB) agar plates containing Kanamycin for the selection of transformed E. coli.
Materials:
-
LB agar powder or components (Tryptone, Yeast Extract, NaCl, Agar)
-
Deionized water
-
Autoclave
-
Sterile 1 L flask or bottle
-
Water bath set to 50-55°C
-
Sterile petri dishes
-
50 mg/mL this compound stock solution
Procedure:
-
Prepare 1 liter of LB agar medium according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[10]
-
After autoclaving, allow the medium to cool down in a 50-55°C water bath. It is crucial to cool the agar to this temperature before adding the antibiotic to prevent its degradation.[11] The flask should be cool enough to handle with gloved hands.
-
Aseptically add 1 mL of the 50 mg/mL this compound stock solution to the 1 liter of cooled LB agar.[3][10] This will result in a final concentration of 50 µg/mL.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the LB-kanamycin agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, the plates can be stored in a sealed bag at 4°C for up to one month.[12]
Protocol 3: Selection of Transformed E. coli
This protocol outlines the general steps for selecting transformed E. coli using this compound.
Procedure:
-
Transformation: Transform competent E. coli cells with the plasmid DNA containing the kanamycin resistance gene using a standard transformation protocol (e.g., heat shock or electroporation).
-
Recovery: After the transformation procedure, add 250-1000 µL of antibiotic-free SOC or LB broth to the cells and incubate at 37°C for 1 hour with shaking. This recovery period allows the bacteria to express the antibiotic resistance gene.
-
Plating: Spread 50-200 µL of the transformed cell culture onto pre-warmed LB agar plates containing 50 µg/mL this compound.
-
Incubation: Incubate the plates in an inverted position at 37°C for 12-16 hours, or until colonies are visible.
-
Selection: Only E. coli cells that have successfully taken up the plasmid carrying the kanamycin resistance gene will be able to grow and form colonies on the selective medium.
-
Colony Picking and Verification: Pick individual colonies and inoculate them into liquid LB medium containing 50 µg/mL Kanamycin for further growth and plasmid DNA extraction (miniprep). The presence of the correct plasmid can then be verified by methods such as restriction enzyme digestion or sequencing.
Troubleshooting
-
No colonies on the plate: This could be due to low transformation efficiency, incorrect antibiotic concentration, or degraded antibiotic. Verify the competency of the E. coli cells and the integrity of the plasmid DNA. Ensure the kanamycin stock solution is not expired and has been stored correctly.
-
Satellite colonies: The appearance of small colonies surrounding a larger central colony may indicate that the antibiotic is being broken down by the resistant cells, allowing non-resistant cells to grow in the immediate vicinity. To mitigate this, avoid prolonged incubation times.
-
Growth on the negative control plate (no plasmid): This suggests that the starting E. coli strain may have intrinsic resistance to kanamycin or that the plates were not prepared with the correct antibiotic concentration. It is also possible that the kanamycin has degraded. It is advisable to test a range of kanamycin concentrations to determine the optimal selective concentration for your specific E. coli strain.[3][13]
References
- 1. khimexpert.com [khimexpert.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. youtube.com [youtube.com]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. Kanamycin A - Wikipedia [en.wikipedia.org]
- 8. ubpbio.com [ubpbio.com]
- 9. Kanamycin Stock Solution [novoprolabs.com]
- 10. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Protocol for the Preparation of Kanamycin A Sulfate Stock Solution for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kanamycin is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1][2] It is widely used in research and laboratory settings as a selective agent for bacteria that have been transformed with a kanamycin-resistant gene.[2][3] Kanamycin functions by binding to the 30S ribosomal subunit of susceptible bacteria, which inhibits protein synthesis and ultimately leads to cell death.[1][2][4] This protocol provides a detailed procedure for the preparation of a sterile Kanamycin A Sulfate stock solution for routine laboratory applications.
Materials and Equipment
-
This compound powder (CAS No: 25389-94-0)
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Vortex mixer
-
Analytical balance and weighing paper/boats
-
Laminar flow hood or sterile work area
-
Sterile microcentrifuge tubes (1.5 mL) for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound stock solutions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₆N₄O₁₁ · H₂SO₄ |
| Molecular Weight | 582.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (50-100 mg/mL), practically insoluble in alcohol.[4][5] |
| pH (1% solution) | 6.5 - 8.5[5] |
Table 2: Common Stock Solution Concentrations and Working Concentrations
| Parameter | Recommendation |
| Stock Concentration | 10 mg/mL to 100 mg/mL |
| Working Concentration | 30 µg/mL to 100 µg/mL[4] |
Table 3: Storage and Stability of this compound Stock Solution
| Storage Temperature | Duration | Stability Notes |
| -20°C | Up to 1 year[6] | Recommended for long-term storage of aliquots. |
| 2-8°C | Up to 30 days[7] | Suitable for short-term storage. |
| 37°C | Approximately 5 days[5] | Solutions are stable for a limited time. |
Experimental Protocol
This protocol describes the preparation of 10 mL of a 50 mg/mL this compound stock solution. Adjust volumes and masses accordingly for different desired concentrations or volumes.
4.1. Preparation of the Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated sterile work area to prevent microbial contamination.[7]
-
Weighing: Carefully weigh 0.5 g of this compound powder using an analytical balance and sterile weighing paper or a weigh boat.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Using a sterile serological pipette, add 9 mL of sterile, deionized, or distilled water to the tube.[2]
-
Mixing: Tightly cap the tube and vortex until the this compound powder is completely dissolved, yielding a clear solution.[5][8]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.[2]
-
Sterilization: Draw the Kanamycin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[9][10]
-
Filtering: Dispense the solution through the filter into a new sterile 15 mL conical tube. This process removes any potential bacterial contamination.[9][10]
-
Aliquoting: Using sterile technique, aliquot the sterilized stock solution into sterile 1.5 mL microcentrifuge tubes.[9][11] This prevents repeated freeze-thaw cycles of the main stock.
-
Labeling: Clearly label each aliquot with the name of the solution ("this compound"), the concentration (50 mg/mL), the preparation date, and your initials.[7][11]
4.2. Storage
-
For long-term storage, place the labeled aliquots in a -20°C freezer, where they are stable for up to one year.[6]
-
For short-term use, an aliquot can be stored at 2-8°C for up to 30 days.[7]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Mechanism of Action Signaling Pathway
Kanamycin exerts its antibacterial effect by interfering with protein synthesis in prokaryotes. The diagram below outlines this mechanism.
References
- 1. Kanamycin Sulfate | ibresco [ibresco.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. researchgate.net [researchgate.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to make a 50 mg/ml Kanamycin Stock Solution [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Kanamycin Stock Solution [novoprolabs.com]
- 10. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 11. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
Using Kanamycin A Sulfate for plasmid selection in transformation experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Kanamycin A Sulfate as a selective agent in bacterial transformation experiments. This document includes detailed protocols for the preparation of Kanamycin solutions, a step-by-step guide for plasmid transformation and selection, and troubleshooting advice.
Introduction to this compound
This compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1][2] It is widely used in molecular biology as a selective agent to isolate bacteria that have been successfully transformed with a plasmid conferring Kanamycin resistance.[3] Kanamycin is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] Its bactericidal action, which results in cell death rather than just inhibition of growth, makes it a robust selection agent.
Mechanism of Action
Kanamycin exerts its antibacterial effect by inhibiting protein synthesis.[3][6][7][8] It irreversibly binds to the 30S subunit of the bacterial ribosome.[6][8] This binding interferes with the translation process by causing a misreading of the mRNA, which leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][6] The accumulation of non-functional proteins is ultimately lethal to the bacterial cell.[6]
Caption: Mechanism of action of this compound.
Mechanism of Resistance
Resistance to Kanamycin is typically conferred by a resistance gene, such as the neomycin phosphotransferase II (nptII or aph(3')-II) gene, often abbreviated as KanR.[6] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates Kanamycin through phosphorylation.[6][9] The enzyme catalyzes the transfer of a phosphate group from ATP to the antibiotic, preventing it from binding to the ribosome.[6]
Caption: Mechanism of Kanamycin resistance.
Quantitative Data
The following tables summarize the key quantitative parameters for using this compound in plasmid selection experiments.
Table 1: Recommended Concentrations
| Application | Recommended Working Concentration (µg/mL) | Reference(s) |
| Plasmid Selection in E. coli | 50 (typical); range 10-100 | [3][5][6][10] |
| Cosmid Selection | 20 | [6] |
| Plant Tissue Culture Selection | 100 | [4] |
Table 2: Stock Solution and Storage
| Parameter | Recommendation | Reference(s) |
| Stock Solution Concentration | 10-50 mg/mL in sterile water | [5][11][12] |
| Sterilization Method | Filter sterilize through a 0.22 µm filter | [5][11][12][13][14] |
| Short-term Storage (Aqueous Stock) | 2-8°C for up to one month | [5][13] |
| Long-term Storage (Aqueous Stock) | -20°C | [2][5][11][12][14] |
| Stability in Liquid Media (at 4°C) | Up to 30 days | [15] |
| Stability in Agar Plates (at 2-8°C) | Approximately one month (sealed) | [13] |
| Autoclaving | Not recommended, though some sources suggest only a slight loss of activity | [5][16] |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile 15 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment, weigh out 0.5 g of this compound powder.[2][11][12]
-
Transfer the powder to the sterile 15 mL conical tube.
-
Add 9 mL of sterile water to the tube.[2]
-
Vortex or mix thoroughly until the powder is completely dissolved.[2][12]
-
Draw the solution into a sterile syringe and attach the 0.22 µm filter.[11][12]
-
Filter-sterilize the solution into a new sterile tube.[11][12]
-
Aliquot the sterile stock solution into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[2][11]
-
Label the aliquots with the name, concentration, and date of preparation.
Bacterial Transformation and Selection Protocol
This protocol outlines a standard heat-shock transformation procedure for E. coli and subsequent selection on Kanamycin-containing agar plates.
Caption: Workflow for bacterial transformation and selection.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA with Kanamycin resistance gene
-
This compound stock solution (50 mg/mL)
-
Luria-Bertani (LB) agar
-
LB broth or SOC medium
-
Sterile microcentrifuge tubes
-
Water bath at 42°C
-
Incubator at 37°C
-
Sterile spreader
Procedure:
-
Preparation of Kanamycin Plates:
-
Prepare LB agar according to the manufacturer's instructions and autoclave.
-
Allow the molten agar to cool to approximately 50-55°C.
-
Add this compound stock solution to the desired final concentration (e.g., 50 µg/mL). To achieve this, add 1 mL of a 50 mg/mL stock solution to 1 L of agar.[6]
-
Swirl gently to mix and pour the plates.
-
Allow the plates to solidify and store at 2-8°C until use.
-
-
Transformation:
-
Thaw a tube of chemically competent E. coli cells on ice.[17]
-
Add 1-5 µL of plasmid DNA (typically 10 pg to 100 ng) to the cells. Mix gently by flicking the tube.[17][18] Do not vortex.
-
Incubate the mixture on ice for 20-30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-90 seconds.[17] The exact time may vary depending on the competent cells.
-
Immediately transfer the tube back to ice for 2 minutes.[17]
-
Add 250-1000 µL of pre-warmed SOC medium or LB broth to the tube.
-
Incubate the tube at 37°C for 1 hour with gentle shaking (approximately 200-250 rpm) to allow for the expression of the antibiotic resistance gene.[19]
-
-
Plating and Selection:
-
Spread 50-200 µL of the transformed cell culture onto the pre-warmed LB agar plates containing Kanamycin.
-
Incubate the plates in an inverted position at 37°C for 16-24 hours, or until colonies are visible.
-
Only bacteria that have successfully taken up the plasmid containing the Kanamycin resistance gene will be able to grow and form colonies.[3]
-
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| No colonies on the plate | - Inefficient transformation. - Incorrect antibiotic concentration (too high). - Plasmid DNA concentration is too low. - Competent cells have low viability. | - Verify the transformation efficiency of your competent cells with a control plasmid. - Ensure the correct final concentration of Kanamycin in the plates. - Check the concentration and quality of your plasmid DNA. - Test the viability of competent cells by plating on non-selective media. | [18] |
| Growth of satellite colonies | - Kanamycin concentration is too low. - Prolonged incubation time leading to antibiotic breakdown. | - Optimize the Kanamycin concentration by performing a titration. - Avoid incubating plates for longer than 24 hours. | [20] |
| Growth on the negative control plate (no plasmid) | - Kanamycin in the plates is inactive. - Contamination of competent cells or reagents. - Spontaneous resistance of the bacterial strain. | - Prepare fresh Kanamycin plates. Ensure the agar was sufficiently cooled before adding the antibiotic. - Use fresh, sterile reagents and aseptic techniques. - Test the sensitivity of your E. coli strain to Kanamycin. | [20] |
| Small colony size | - Toxicity of the expressed protein from the plasmid. - Suboptimal growth conditions. | - Try incubating at a lower temperature (e.g., 30°C) for a longer period. - Ensure optimal media and incubation conditions. | [20] |
By following these application notes and protocols, researchers can effectively utilize this compound for the selection of successfully transformed bacteria, a critical step in many molecular biology workflows.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Kanamycin A - Wikipedia [en.wikipedia.org]
- 4. biofargo.com [biofargo.com]
- 5. khimexpert.com [khimexpert.com]
- 6. goldbio.com [goldbio.com]
- 7. Kanamycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Kanamycin Stock Solution [novoprolabs.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Kanamycinsulfat 50 mg/mL [genaxxon.com]
- 17. benchchem.com [benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. researchgate.net [researchgate.net]
Kanamycin A Sulfate in plant tissue culture for selecting transformants
Application Notes and Protocols for Researchers in Plant Sciences and Drug Development
Kanamycin A Sulfate is an aminoglycoside antibiotic widely employed in plant tissue culture as a selective agent to isolate successfully transformed cells. Its application is pivotal in the development of genetically modified plants, enabling researchers to efficiently identify cells that have incorporated a desired transgene. This document provides detailed application notes, experimental protocols, and quantitative data to guide the effective use of this compound in plant transformation experiments.
Principle of Selection
The selection process relies on the introduction of a selectable marker gene, most commonly the neomycin phosphotransferase II (nptII) gene, into the plant genome along with the gene of interest. The nptII gene confers resistance to aminoglycoside antibiotics, including kanamycin.
In non-transformed plant cells, kanamycin inhibits protein synthesis by binding to the 30S ribosomal subunit, particularly within chloroplasts and mitochondria.[1][2] This disruption of protein synthesis leads to chlorosis (yellowing or bleaching of the leaves), growth inhibition, and ultimately cell death.[3][4][5] In contrast, transformed cells expressing the nptII gene produce the enzyme Neomycin Phosphotransferase II, which inactivates kanamycin through phosphorylation. This detoxification allows the transformed cells to survive and proliferate on a culture medium containing this compound, while the non-transformed cells are eliminated.[1][6]
Key Considerations for Effective Selection
The optimal concentration of this compound is critical for successful selection. It must be high enough to effectively kill non-transformed cells but not so high as to be toxic to the transformed cells, which can lead to reduced regeneration efficiency.[7] The ideal concentration is species-specific and can even vary between different explant types and varieties of the same species.[4][8] Therefore, it is highly recommended to perform a "kill curve" or minimal inhibitory concentration (MIC) experiment to determine the optimal kanamycin concentration for the specific plant system being used.[1][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mg/mL this compound stock solution.
Materials:
-
This compound powder (CAS 25389-94-0)[9]
-
Sterile deionized or Milli-Q water[10]
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter[11]
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh 500 mg of this compound powder and transfer it to a sterile conical tube.[10][12]
-
Vortex or mix gently until the powder is completely dissolved.[10][12]
-
Adjust the final volume to 10 mL with sterile deionized water.[10][12]
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.[9][11]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[10]
Protocol 2: Determination of Minimal Inhibitory Concentration (Kill Curve)
This protocol outlines the steps to determine the lowest concentration of this compound that effectively inhibits the growth of non-transformed plant tissues.
Materials:
-
Non-transformed plant explants (e.g., leaf discs, cotyledons, callus)
-
Appropriate plant tissue culture medium (e.g., MS medium) with necessary hormones for growth and regeneration
-
This compound stock solution (50 mg/mL)
-
Sterile petri dishes
-
Sterile filter paper
Procedure:
-
Prepare the plant tissue culture medium and autoclave it.
-
Allow the medium to cool to approximately 50-55°C.
-
Create a series of media plates with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 60, 70, 80, 90, 100 mg/L).[13] To do this, add the appropriate volume of the 50 mg/mL stock solution to the molten agar medium before pouring the plates.
-
Culture the non-transformed explants on the prepared plates, ensuring a sufficient number of explants per concentration for statistical relevance.
-
Incubate the plates under standard culture conditions (e.g., 25±2°C, 16h light/8h dark photoperiod).[13]
-
Observe the explants regularly over a period of 2 to 4 weeks.[13] Record visual indicators of kanamycin toxicity, such as chlorosis, necrosis (tissue death), and inhibition of growth or regeneration.
-
The minimal inhibitory concentration is the lowest concentration at which significant growth inhibition and tissue death of the non-transformed explants are observed.[1] This concentration will be used for selecting putative transformants.
Protocol 3: Selection of Transformants Following Agrobacterium-mediated Transformation
This protocol details the selection of transformed plant tissues after co-cultivation with Agrobacterium tumefaciens.
Materials:
-
Plant explants co-cultivated with Agrobacterium carrying the gene of interest and the nptII selectable marker gene.
-
Wash medium: Liquid plant culture medium containing a bacteriostatic agent (e.g., cefotaxime or carbenicillin) to eliminate residual Agrobacterium.[1]
-
Selection medium: Plant tissue culture medium containing the predetermined minimal inhibitory concentration of this compound and a bacteriostatic agent.
-
Regeneration medium: Plant tissue culture medium, which may or may not contain a reduced concentration of this compound, to promote shoot or embryo development.
Procedure:
-
After the co-cultivation period, carefully wash the explants with the sterile wash medium to remove excess Agrobacterium.[1]
-
Blot the washed explants dry on sterile filter paper.
-
Transfer the explants to the selection medium containing the optimal concentration of this compound.
-
Incubate the plates under appropriate culture conditions.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Over time, non-transformed tissues will turn yellow or brown and die, while transformed tissues will remain green and continue to grow and regenerate.
-
Once putative transformed shoots or calli are well-developed, transfer them to a regeneration medium, which may have a lower concentration or no kanamycin, to encourage further development and rooting.
-
Confirm the presence of the transgene in the regenerated plantlets using molecular techniques such as PCR and Southern blot analysis.[14]
Quantitative Data
The effective concentration of this compound for selecting transformants varies significantly among plant species. The following table summarizes a range of concentrations reported in the literature. It is crucial to note that these are starting points, and the optimal concentration should be empirically determined for each specific experimental system.[8]
| Plant Species | Explant Type | Effective Kanamycin Concentration (mg/L) | Reference(s) |
| Arabidopsis thaliana | Seedlings, Root explants | 25 - 50 | [4][8][15] |
| Nicotiana tabacum (Tobacco) | Leaf discs | 100 | [8] |
| Gossypium hirsutum (Cotton) | Explants, Seedlings | >50 - 200 | [4][6] |
| Saccharum officinarum (Sugarcane) | Shoots, Calli | 100 - 150 | [13] |
| Sorghum bicolor (Sorghum) | Shoot meristems | 50 | [16] |
| Jatropha curcas | Cotyledons | 25 - 50 | [14] |
| Cicer arietinum (Chickpea) | Explants | 15 - 100 | [6] |
| Lycopersicon esculentum (Tomato) | Explants | 15 - 100 | [6] |
| Brassica napus (Canola) | Explants | 15 - 100 | [6] |
| Beta vulgaris (Sugar Beet) | Explants | 400 | [6] |
Visualizations
Caption: Workflow for selecting transformed plants using this compound.
Caption: Mechanism of this compound action and resistance in plant cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. laboratorynotes.com [laboratorynotes.com]
- 11. Kanamycin Stock Solution [novoprolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. phytojournal.com [phytojournal.com]
- 14. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing kanamycin concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. worldwidejournals.com [worldwidejournals.com]
Application Notes and Protocols: Optimal Working Concentration of Kanamycin A Sulfate for Agar Plates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for determining and using the optimal working concentration of Kanamycin A Sulfate in agar plates for the selection and maintenance of genetically modified bacteria.
Introduction to this compound
This compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1][2] It is widely used in molecular biology as a selective agent for bacteria that have been transformed with a plasmid conferring kanamycin resistance.[1][3] Kanamycin functions by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis, leading to bacterial cell death.[3][4][5][6][7][8] It is effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][5][9]
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the bacterial strain, the type of vector used (e.g., high vs. low copy number plasmids), and the specific application. It is always recommended to determine the minimal inhibitory concentration (MIC) for the specific bacterial strain being used. However, general guidelines are available for common applications.
| Application | Bacterial Strain | Recommended Working Concentration (µg/mL) |
| Plasmid Selection | E. coli | 50 |
| Cosmid Selection | E. coli | 20 |
| General Bacterial Selection | Various | 10 - 100 |
| Prevention of bacterial contamination in cell culture | 100 |
Note: It is advisable to test a range of concentrations (e.g., 10, 20, 50, 75, and 100 µg/mL) to determine the most effective concentration for your specific experimental conditions.[3]
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a 1000X stock solution for a final working concentration of 10 µg/mL or a 200X stock for 50 µg/mL.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile syringe and a 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mg/mL stock solution, use 100 mg of powder for a final volume of 10 mL.
-
Transfer the powder to the sterile conical tube.
-
Add the appropriate volume of sterile water to the tube.
-
Vortex the solution until the this compound is completely dissolved.[10]
-
Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.[10][11]
-
Filter-sterilize the solution into a new sterile conical tube.[10][11]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the name of the antibiotic, concentration, and the date of preparation.
-
Store the aliquots at -20°C.[1]
Preparation of Kanamycin Agar Plates (50 µg/mL)
This protocol describes the preparation of Luria-Bertani (LB) agar plates with a final Kanamycin concentration of 50 µg/mL.
Materials:
-
Tryptone
-
Yeast Extract
-
Sodium Chloride (NaCl)
-
Agar
-
Deionized or distilled water
-
This compound stock solution (e.g., 10 mg/mL)
-
Sterile flasks or bottles
-
Autoclave
-
Sterile petri dishes (100 mm x 15 mm)
-
Water bath or incubator set to 55°C
Procedure:
-
To prepare 1 liter of LB agar, weigh out the following components:
-
Add the components to a 2 L flask or beaker and add deionized water to a final volume of 1 L.[12]
-
Swirl to mix the components. There is no need to completely dissolve them at this stage.
-
Cover the flask with aluminum foil.
-
Autoclave the LB agar solution for 20 minutes at 121°C on a liquid cycle to sterilize it.[11][13]
-
After autoclaving, carefully remove the flask and allow it to cool in a 55°C water bath or incubator.[11][12][13] This is crucial to prevent the degradation of the antibiotic.
-
Once the agar has cooled to approximately 50-55°C (cool enough to hold the flask with your bare hands for a few seconds), add the appropriate volume of the Kanamycin stock solution. For a final concentration of 50 µg/mL in 1 L of agar, add 5 mL of a 10 mg/mL Kanamycin stock solution.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the agar. Avoid creating air bubbles.
-
Pour approximately 15-20 mL of the Kanamycin agar into each sterile petri dish.[12]
-
Allow the plates to solidify at room temperature for about 30 minutes.[12] To prevent condensation on the lids, you can stack the plates as you pour them.[12]
-
Once solidified, invert the plates and store them at 4°C.[12] The plates should be used within one month for optimal performance.[9][12]
Protocol for Determining Minimal Inhibitory Concentration (MIC)
This protocol helps to determine the lowest concentration of Kanamycin that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Overnight culture of the untransformed bacterial strain
-
Luria-Bertani (LB) broth
-
A series of LB agar plates with varying concentrations of Kanamycin (e.g., 0, 5, 10, 25, 50, 75, 100 µg/mL)[10]
-
Spectrophotometer
-
Sterile tubes for dilution
-
Sterile spreader or plating beads
Procedure:
-
Inoculate a single colony of the untransformed bacterial strain into LB broth and grow it overnight at 37°C with shaking.[10]
-
Measure the optical density (OD) of the overnight culture at 600 nm.
-
Dilute the culture in fresh LB broth to a standardized OD, for example, an OD600 of 0.1.[10]
-
Spread 100 µL of the diluted bacterial culture onto each of the prepared Kanamycin titration plates.[10]
-
Incubate the plates at 37°C for 16-24 hours.[10]
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of Kanamycin at which no colonies are visible.[10]
-
For effective selection of transformed bacteria, the recommended working concentration of Kanamycin on your agar plates should be 1.5 to 2 times the determined MIC.[10]
Diagrams
References
- 1. neolab.de [neolab.de]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. goldbio.com [goldbio.com]
- 4. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 5. What is Kanamycin Sulfate used for? [synapse.patsnap.com]
- 6. Articles [globalrx.com]
- 7. Kanamycin A - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 12. static.igem.org [static.igem.org]
- 13. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Kanamycin A Sulfate: Application Notes and Protocols for Bacterial Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of Kanamycin A Sulfate in bacterial protein expression studies. This document outlines the mechanism of action, provides detailed protocols for its use, and presents key quantitative data to ensure optimal experimental outcomes.
Introduction to this compound
This compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1] It is widely used in molecular biology as a selective agent for bacteria, such as E. coli, that have been transformed with a plasmid containing a kanamycin resistance gene.[1] Its bactericidal action is achieved through the inhibition of protein synthesis, making it a powerful tool for selecting and maintaining plasmid-harboring bacterial populations in protein expression experiments.[2][3]
Mechanism of Action
This compound exerts its antibiotic effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[2][3][4] This binding event interferes with protein synthesis in several ways:
-
Inhibition of Initiation Complex Formation: Kanamycin's presence on the 30S subunit can obstruct the proper assembly of the ribosomal initiation complex, a critical first step in mRNA translation.[4]
-
Induction of mRNA Misreading: The binding of Kanamycin induces conformational changes in the ribosome, leading to incorrect codon-anticodon pairing. This results in the incorporation of wrong amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[4][5]
-
Inhibition of Translocation: Kanamycin can also impede the movement of the ribosome along the mRNA molecule, thereby halting the elongation of the polypeptide chain.[4][6]
The culmination of these effects is a complete shutdown of functional protein synthesis, which is ultimately lethal to the bacterial cell.[4][7]
Quantitative Data
The optimal concentration of this compound can vary depending on the bacterial strain, plasmid copy number, and culture conditions. The following tables provide recommended concentrations for stock and working solutions.
Table 1: this compound Stock and Working Concentrations
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[8][9] |
| Typical Working Concentration | 30 - 50 µg/mL | The most common concentration for E. coli is 50 µg/mL.[5][10][11] |
| Volume of 50 mg/mL Stock per Liter of Media | 1 mL | This will yield a final concentration of 50 µg/mL.[9] |
Table 2: Recommended this compound Working Concentrations for Common E. coli Strains
| E. coli Strain | Plasmid Copy Number | Recommended Concentration (µg/mL) | Notes |
| DH5α | Low | 30 - 50 | A common cloning host.[12] |
| High | 50 - 75 | Higher concentrations may be tested.[12] | |
| BL21(DE3) | Low | 30 - 50 | A common protein expression host. |
| High | 50 - 100 | Higher concentrations should be tested to avoid impacting protein expression.[12] | |
| TOP10 | Low | 30 - 50 | A versatile cloning host.[12] |
| High | 50 - 100 | Similar to other cloning strains.[12] |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a 10 mL sterile stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Sterile 15 mL conical tube
-
Sterile syringe (10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Carefully weigh 500 mg of this compound powder and transfer it to a sterile 15 mL conical tube.[2][13]
-
Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube. Vortex until the powder is completely dissolved.[9]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, ultrapure water.[2][9]
-
Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter the solution into a new sterile conical tube.[9][14][15]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Label each aliquot with "this compound," the concentration (50 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term storage.[2][8][14]
References
- 1. Kanamycin A - Wikipedia [en.wikipedia.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. goldbio.com [goldbio.com]
- 4. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. khimexpert.com [khimexpert.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Production for Structural Genomics Using E. coli Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Working concentration with Kanamycin - Bacteria Escherichia coli - BNID 108851 [bionumbers.hms.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. ubpbio.com [ubpbio.com]
- 15. Kanamycin Stock Solution [novoprolabs.com]
Application Notes and Protocols for the Long-Term Storage of Kanamycin A Sulfate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended long-term storage conditions for Kanamycin A Sulfate stock solutions. Adherence to these protocols is crucial for maintaining the antibiotic's potency and ensuring the validity and reproducibility of experimental results.
Introduction to this compound
Kanamycin A is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus. It is widely used in molecular biology as a selective agent for bacteria transformed with plasmids carrying a kanamycin resistance gene. The antibiotic functions by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis and ultimately leads to cell death. The stability of this compound solutions is critical, as degradation can lead to a loss of selective pressure and failed experiments. Factors influencing its stability include temperature, pH, and exposure to light.
Recommended Storage Conditions
Proper storage of this compound stock solutions is essential to preserve their efficacy. The following table summarizes the recommended storage temperatures and expected shelf life for aqueous solutions. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
| Storage Temperature | Recommended Duration | Notes | Citations |
| -20°C | Up to 6 months | Recommended for long-term storage. Aliquoting is essential. | [1] |
| 2-8°C | Several weeks | Suitable for short-term storage of working solutions. | [1][2] |
| Room Temperature | Up to 24 hours | Kanamycin sulfate is stable in most IV infusion fluids at room temperature for this period. | [3] |
| 37°C | Approximately 5 days | Solutions demonstrate stability for short durations at this temperature. | [2] |
Factors Influencing Solution Stability and Degradation
Several factors can negatively impact the stability of this compound in solution, leading to a loss of antibacterial activity.
| Factor | Effect on Stability | Recommendations | Citations |
| High Temperature | Accelerates degradation, primarily through hydrolysis. | Store solutions at recommended refrigerated or frozen temperatures. Avoid autoclaving, as it can lead to a slight loss of activity. | [1][4][5] |
| Non-Optimal pH | Stability is pH-dependent, with the highest stability in a slightly acidic to neutral range. | Prepare stock solutions in sterile, purified water. The pH of a 1% solution in water is typically between 6.5 and 8.5. | [2][4][6] |
| Light Exposure | Can lead to photodegradation. | Store solutions in amber or opaque containers, or wrap containers in aluminum foil to protect from light. | [4] |
| Repeated Freeze-Thaw Cycles | Can reduce the efficacy of the antibiotic. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | [1] |
| Microbial Contamination | Can degrade the antibiotic and compromise experiments. | Prepare solutions using aseptic techniques and sterile-filter the final solution. | [4] |
Quantitative Stability Data
The following table presents quantitative data on the stability of this compound under various conditions.
| Condition | Observation | Citation |
| Storage at Room Temperature | 1-2% loss of activity over 6-8 months in a pH 6-8 solution. | [5] |
| Autoclaving (120°C for >1 hour) | Approximately 5% loss of activity. | [5] |
| Hydrothermal Treatment (100°C to 180°C) | The degradation half-life was shortened by 87.17-fold as the temperature increased from 100°C to 180°C. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1000X sterile stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile, light-protected microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
Procedure:
-
Calculation: To prepare 10 mL of a 50 mg/mL stock solution, weigh out 500 mg of this compound powder.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), transfer the weighed powder into a sterile conical tube. Add approximately 8 mL of sterile, purified water.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, purified water.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter-sterilize the solution into a new sterile conical tube. Note: Do not autoclave this compound solutions.[8]
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes. Clearly label each aliquot with "this compound," the concentration (50 mg/mL), and the preparation date.
-
Storage: Store the aliquots at -20°C for long-term storage (up to 6 months).[1] For short-term use, aliquots can be stored at 2-8°C for several weeks.[1]
Protocol 2: Stability Testing of this compound Solutions by HPLC
This protocol outlines a method for assessing the stability of this compound solutions by quantifying the parent compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: 0.1 M disodium tetraborate (pH 9.0) and water (20:80, v/v) supplemented with 0.5 g/L sodium octanesulfonate.[9][10]
-
This compound reference standard
-
Sterile, purified water
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound reference standard in the mobile phase to create a standard curve (e.g., 120-840 µg/mL).[10]
-
Sample Preparation: Dilute the this compound solution to be tested to a concentration that falls within the range of the standard curve using the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of Kanamycin A in the chromatograms. Construct a standard curve by plotting peak area against the concentration of the reference standard. Use the linear regression equation from the standard curve to calculate the concentration of Kanamycin A in the test samples.
-
Stability Assessment: Compare the concentration of the stored solution to that of a freshly prepared solution or its initial concentration to determine the percentage of degradation.
Protocol 3: Bioassay for this compound Potency by TLC-Contact Bioautography
This bioassay protocol determines the biological activity of this compound solutions based on their ability to inhibit bacterial growth.
Materials:
-
This compound solution to be tested
-
This compound reference standard
-
TLC silica gel 60 F254 plates
-
Mobile Phase: 10% potassium dihydrogen phosphate solution[11]
-
Test organism: Escherichia coli (e.g., ATCC 8739)[11]
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile swabs
Procedure:
-
Preparation of Bacterial Lawn: Inoculate a suitable broth with E. coli and incubate to achieve a logarithmic growth phase. Prepare a bacterial lawn by evenly swabbing the surface of an agar plate with the culture.
-
TLC Plate Spotting: Spot known concentrations of the this compound reference standard and the test solution onto a TLC plate.
-
Chromatographic Development: Develop the TLC plate using 10% potassium dihydrogen phosphate solution as the mobile phase in a chromatography tank.
-
Drying: After development, allow the TLC plate to air dry completely in a sterile environment to remove all traces of the solvent.
-
Contact Bioautography: Place the dried TLC plate face down onto the surface of the previously prepared bacterial lawn agar plate. Ensure good contact between the TLC plate and the agar surface. Gently press the plate to ensure transfer of the antibiotic.
-
Incubation: Remove the TLC plate and incubate the agar plate at 37°C for 18-24 hours.
-
Analysis: After incubation, zones of growth inhibition will appear on the agar plate corresponding to the locations of the Kanamycin A spots on the TLC plate.
-
Potency Determination: The size of the inhibition zone is proportional to the concentration of active Kanamycin A. Compare the size of the inhibition zones produced by the test solution to those produced by the reference standard to determine the relative potency.
Visualizations
Caption: Kanamycin A's mechanism of action, inhibiting bacterial protein synthesis.
Caption: Workflow for preparing a sterile this compound stock solution.
Caption: Logical relationship between a stored solution and stability testing methods.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Kanamycinsulfat 50 mg/mL [genaxxon.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment [pubmed.ncbi.nlm.nih.gov]
- 8. khimexpert.com [khimexpert.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
Troubleshooting & Optimization
Troubleshooting satellite colonies on Kanamycin selection plates
This guide provides troubleshooting assistance for researchers encountering satellite colonies on Kanamycin selection plates.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies?
Satellite colonies are small bacterial colonies that grow around a larger, primary colony on an antibiotic selection plate.[1][2] These smaller colonies typically consist of non-transformed cells that have not taken up the plasmid containing the antibiotic resistance gene.[1][3] They survive because the primary, resistant colony has locally reduced the concentration of the antibiotic, creating a zone where sensitive cells can grow.[4][5]
Q2: How do satellite colonies form on Kanamycin plates?
While the mechanism of satellite colony formation is most famously associated with ampicillin (where the resistance enzyme, β-lactamase, is secreted and degrades the antibiotic externally), it can also occur on Kanamycin plates, though the cause is different.[3][6] The enzyme that inactivates Kanamycin (aminoglycoside phosphotransferase) is generally not secreted.[7] Therefore, satellite colonies on Kanamycin plates are typically not caused by a halo of antibiotic degradation, but rather by issues that lead to sub-optimal selective pressure across the plate.[6]
Q3: What are the primary causes of satellite colonies with Kanamycin?
The appearance of satellite colonies on Kanamycin plates usually points to a problem with the selective medium or incubation conditions. Key causes include:
-
Antibiotic Inactivation by Heat: Kanamycin is heat-sensitive. Adding it to the agar medium when it is too hot (above 55°C) will cause it to degrade, lowering its effective concentration.[6][8][9]
-
Incorrect Kanamycin Concentration: Using a concentration that is too low will not effectively inhibit the growth of non-transformed cells.[1][6][10]
-
Prolonged Incubation: Incubating plates for too long (e.g., over 16-20 hours) gives non-transformed cells a chance to grow as the antibiotic slowly breaks down or as resistant colonies grow very large.[1][5][11]
-
Old or Improperly Stored Antibiotic/Plates: Both Kanamycin stock solutions and prepared plates have a limited shelf life. The antibiotic can lose potency over time, leading to weaker selection.[1][6]
-
Uneven Antibiotic Distribution: If the Kanamycin is not mixed thoroughly into the agar medium before pouring the plates, some areas will have a lower concentration, permitting the growth of satellite colonies.[1]
-
High Plating Density: Plating a very dense culture can overwhelm the antibiotic in localized areas, allowing non-transformants to grow.[5][11]
Q4: How can I prevent satellite colonies on my Kanamycin plates?
Preventative measures are the most effective way to deal with satellite colonies:
-
Ensure Proper Plate Preparation: Cool the autoclaved agar medium to 50-55°C before adding the Kanamycin stock solution.[12][13] Swirl the flask gently but thoroughly to ensure even distribution before pouring.
-
Use the Correct Kanamycin Concentration: The recommended working concentration is typically 30-50 µg/mL.[14][15] If you still see satellite colonies, you can try titrating the concentration up to 100 µg/mL.[14]
-
Adhere to Recommended Incubation Times: Incubate your plates for 12-16 hours at 37°C.[1][11] Avoid letting them incubate for more than 20 hours.[5]
-
Use Fresh Materials: Prepare Kanamycin stock solutions fresh and store them at -20°C for no longer than a month.[7][16] Use freshly poured plates for the best results.
-
Optimize Plating Density: If you have a high transformation efficiency, consider plating serial dilutions of your cell culture to achieve well-isolated colonies and reduce the overall cell density.[5]
-
Run Controls: To validate that your selection is working, plate non-transformed competent cells on a Kanamycin plate. There should be no growth.[6]
Q5: I already have satellite colonies on my plate. What should I do?
If you observe satellite colonies, it is crucial to select the correct colony for downstream applications.
-
Pick the Primary Colony: Choose a large, well-isolated colony, as this is the one most likely to contain your plasmid. Avoid picking any of the smaller surrounding satellites.[11]
-
Re-streak for Purity: To ensure you have a pure culture, re-streak the chosen colony onto a fresh, correctly prepared Kanamycin selection plate. Incubate for 12-16 hours. A single, pure colony should grow.
-
Verify with Colony PCR or Miniprep: After re-streaking, you can perform colony PCR or a plasmid miniprep followed by restriction digest or sequencing to confirm the presence of your desired plasmid in the selected clone.
Data Presentation
The following table summarizes the critical quantitative parameters for successful Kanamycin selection.
| Parameter | Recommended Value | Notes |
| Kanamycin Stock Solution | 50 - 100 mg/mL | Prepare in sterile deionized water, filter-sterilize, and store in aliquots at -20°C.[15][16][17] |
| Kanamycin Working Concentration | 30 - 50 µg/mL | Can be increased up to 100 µg/mL for stringent selection if issues persist.[10][14] |
| Agar Cooling Temperature | 50 - 55°C | Temperature to which agar should be cooled before adding the antibiotic stock solution.[2][12][13] |
| Plate Incubation Temperature | 37°C | Standard incubation temperature for most E. coli strains.[8][11] |
| Plate Incubation Time | 12 - 16 hours | Do not exceed 20 hours to minimize the risk of satellite colony formation.[1][5][11] |
Experimental Protocols
Protocol 1: Preparation of Kanamycin Stock Solution (50 mg/mL)
-
Weigh out 0.5 g of Kanamycin sulfate powder.[17]
-
Dissolve the powder in 9 mL of sterile, deionized water in a sterile container.[16]
-
Once fully dissolved, adjust the final volume to 10 mL with sterile, deionized water.[16]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[15][16]
-
Aliquot the solution into sterile microcentrifuge tubes (e.g., 1 mL per tube).
-
Label with the name, concentration, and date. Store at -20°C for up to one month.[7][16]
Protocol 2: Preparation of LB Agar Plates with Kanamycin (50 µg/mL)
-
For 1 liter of medium, weigh and add the following to a 2 L flask: 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar.[13]
-
Add deionized water to a final volume of 1 L and swirl to mix.[13]
-
Cover the flask with aluminum foil.
-
Autoclave on a liquid cycle for 20 minutes to sterilize.[13]
-
After autoclaving, place the flask in a 50-55°C water bath to cool. Allow at least 30-45 minutes. The flask should be warm to the touch but not hot.[12][13]
-
Add 1 mL of your 50 mg/mL Kanamycin stock solution to the 1 L of cooled LB agar. This achieves a final concentration of 50 µg/mL.[14]
-
Swirl the flask gently to mix the antibiotic evenly, avoiding the introduction of air bubbles.
-
Pour approximately 20-25 mL of the medium into sterile petri dishes.
-
Allow the plates to solidify at room temperature, then store them inverted at 4°C.
Protocol 3: Standard Bacterial Heat Shock Transformation
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
Add 1-5 µL of your plasmid DNA (ligation reaction or purified plasmid) to the cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.[17]
-
Transfer the tube to a 42°C water bath for exactly 45-60 seconds (heat shock).[17][18]
-
Immediately place the tube back on ice for 2-5 minutes.[17][18]
-
Add 950 µL of sterile SOC or LB broth (without antibiotic) to the tube. This is the recovery step.[17]
-
Incubate the tube at 37°C for 1 hour with gentle shaking (220-250 rpm).[17]
-
Plate 100-200 µL of the cell culture onto a pre-warmed Kanamycin selection plate.
-
Spread the cells evenly using a sterile spreader.
-
Allow the liquid to be absorbed fully before inverting the plate.
-
Incubate the plate inverted at 37°C for 12-16 hours.[18]
Visualizations
Caption: Troubleshooting workflow for satellite colonies on Kanamycin plates.
Caption: Experimental workflow for bacterial transformation and antibiotic selection.
References
- 1. goldbio.com [goldbio.com]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Shopping [edvotek.com]
- 9. How to get rid of satellite colonies? - Molecular Cloning [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 13. static.igem.org [static.igem.org]
- 14. goldbio.com [goldbio.com]
- 15. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. 2022.igem.wiki [2022.igem.wiki]
- 18. home.sandiego.edu [home.sandiego.edu]
Optimizing Kanamycin A Sulfate concentration for low copy number plasmids
This technical support center provides guidance on optimizing the concentration of Kanamycin A Sulfate for the selection of low copy number plasmids in various research applications.
Frequently Asked Questions (FAQs)
Q1: What is the standard working concentration of this compound for plasmid selection?
A common working concentration for this compound is 50 µg/mL.[1][2][3] However, the optimal concentration can vary depending on the bacterial strain, plasmid copy number, and specific experimental conditions.[4] For this reason, it is often recommended to test a range of concentrations, typically from 10 µg/mL to 100 µg/mL, to determine the ideal level for your specific plasmid and bacterial strain.[4][5]
Q2: How does plasmid copy number affect the required Kanamycin concentration?
The copy number of a plasmid can influence the necessary antibiotic concentration.[4] For low copy number (stringent) plasmids, a lower concentration of Kanamycin, such as 10 µg/mL, may be sufficient and even preferable.[4][6] Conversely, for high copy number (relaxed) plasmids, a higher concentration, typically 50 µg/mL, is often used.[4]
Q3: How does Kanamycin work, and how do bacteria become resistant?
Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis in susceptible bacteria.[1][4] It achieves this by binding to the 30S ribosomal subunit, which leads to misreading of the mRNA template and the production of non-functional proteins.[1][4][5] Bacterial resistance to Kanamycin is commonly conferred by the neomycin phosphotransferase II (NPTII) gene, which inactivates the antibiotic through phosphorylation.[4][7]
Q4: Can I use a high concentration of Kanamycin to increase plasmid yield?
Some studies have explored using high concentrations of Kanamycin as a stress factor to potentially increase plasmid DNA (pDNA) production in certain contexts, such as high-cell-density cultures.[7] However, it is important to note that excessively high concentrations of Kanamycin can also inhibit bacterial growth and may negatively impact the transcription of the gene of interest on the plasmid.[8][9] Therefore, optimization is crucial.
Troubleshooting Guides
Issue 1: No colonies appear on the Kanamycin selection plate after transformation.
-
Possible Cause: The Kanamycin concentration may be too high for your specific bacterial strain or for the expression of the resistance gene from a low copy number plasmid.
-
Solution:
-
Verify the concentration of your Kanamycin stock solution and ensure the correct dilution was used in your plates.
-
Perform a titration experiment to determine the minimal inhibitory concentration (MIC) for your host strain.
-
Test a range of lower Kanamycin concentrations on your selection plates (e.g., 10 µg/mL, 25 µg/mL, and 50 µg/mL).[5]
-
Ensure that the competent cells have a high transformation efficiency and that the transformation protocol was followed correctly.[10]
-
Issue 2: A high number of satellite colonies are observed on the Kanamycin plate.
-
Possible Cause: The Kanamycin in the agar may have been degraded, or the concentration is too low to effectively kill all non-transformed cells.
-
Solution:
-
Check Plate Preparation: Ensure that the autoclaved agar was cooled to approximately 55°C before adding the Kanamycin to prevent heat degradation.[4][11]
-
Verify Stock Solution: Prepare a fresh Kanamycin stock solution, as it can degrade over time, especially with repeated freeze-thaw cycles.[12] Store aliquots at -20°C.[2][13][14]
-
Optimize Concentration: While low concentrations are recommended for low copy plasmids, a concentration that is too low can lead to the growth of satellite colonies.[11] Consider slightly increasing the Kanamycin concentration.
-
Proper Plating Technique: Ensure that plates are dry before incubation to prevent the spread of cells in any excess media on the surface.[15]
-
Issue 3: Low plasmid DNA yield from a low copy number plasmid.
-
Possible Cause: Sub-optimal selective pressure or issues with the bacterial culture.
-
Solution:
-
Optimize Kanamycin Concentration: An inappropriate Kanamycin concentration can affect cell growth and plasmid maintenance. Perform an optimization experiment to find the best concentration.
-
Increase Culture Volume: For low copy number plasmids, it is often necessary to increase the volume of bacterial culture used for the plasmid prep to obtain a sufficient yield.[6][16]
-
Optimal Growth Conditions: Inoculate your culture from a single, fresh colony and ensure optimal growth conditions (e.g., temperature, aeration).[17] Avoid letting the culture become overly saturated before harvesting.[16]
-
Consider Richer Media: Using a richer growth medium, such as Terrific Broth (TB), can sometimes help increase cell density and, consequently, plasmid yield.[6]
-
Data Presentation
Table 1: Recommended this compound Concentrations
| Application | Plasmid Copy Number | Recommended Starting Concentration | Optimization Range |
| General Plasmid Selection | High (Relaxed) | 50 µg/mL[1][3][4] | 35 - 100 µg/mL[5][15] |
| Low Copy Number Plasmids | Low (Stringent) | 10 - 25 µg/mL[4][8] | 10 - 50 µg/mL[15] |
| Cosmid Selection | N/A | 20 µg/mL[5] | 10 - 50 µg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, distilled or deionized water
-
Sterile 50 mL centrifuge tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh out 0.5 g of this compound powder and transfer it to a sterile 50 mL centrifuge tube.
-
Vortex the solution until the this compound is completely dissolved.[2][14]
-
Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.
-
Filter-sterilize the solution into a new sterile tube.[2][13][18]
-
Aliquot the sterilized stock solution into smaller, sterile microcentrifuge tubes.
Protocol 2: Optimizing Kanamycin Concentration for a Low Copy Number Plasmid
Objective: To determine the lowest effective concentration of Kanamycin that prevents the growth of non-transformed cells while allowing the growth of cells containing the low copy number plasmid.
Procedure:
-
Prepare a series of LB agar plates with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25, 30, 50 µg/mL).
-
Perform two separate transformations with your competent host cells:
-
Transformation A: Use your low copy number plasmid.
-
Transformation B (Negative Control): Use an equal volume of sterile water instead of a plasmid.
-
-
Following the transformation protocol (heat shock or electroporation) and recovery period, plate equal volumes of each transformation mixture onto each of the prepared Kanamycin plates.
-
Incubate the plates overnight at the appropriate temperature for your bacterial strain.
-
Analysis:
-
The plate with 0 µg/mL Kanamycin should show a lawn of growth for both transformations.
-
Identify the lowest concentration of Kanamycin that shows no growth on the negative control plate (Transformation B).
-
Observe the number and size of colonies on the plates from Transformation A. The optimal concentration is the lowest concentration that effectively suppresses the growth of non-transformed cells while allowing for healthy colony formation of transformed cells.
-
Visualizations
Caption: Workflow for optimizing Kanamycin concentration.
Caption: Logic diagram for troubleshooting low plasmid yield.
References
- 1. tiarisbiosciences.com [tiarisbiosciences.com]
- 2. ubpbio.com [ubpbio.com]
- 3. Working concentration with Kanamycin - Bacteria Escherichia coli - BNID 108851 [bionumbers.hms.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. reddit.com [reddit.com]
- 7. High Kanamycin Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 14. static.igem.wiki [static.igem.wiki]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 17. blog.quartzy.com [blog.quartzy.com]
- 18. Kanamycin Stock Solution [novoprolabs.com]
Technical Support Center: Kanamycin A Sulfate Activity in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the activity of Kanamycin A Sulfate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound, like other aminoglycoside antibiotics, exhibits optimal activity in slightly alkaline conditions. The effectiveness of kanamycin is significantly reduced in acidic environments. While an exact optimum can vary by bacterial strain and specific media composition, a pH range of 7.2 to 8.0 is generally considered to be effective. For the production of kanamycin by Streptomyces kanamyceticus, an optimal pH range of 8.0-8.6 has been noted.
Q2: Why is this compound less effective in acidic culture media?
A2: The reduced activity of this compound in acidic media is primarily due to the inhibition of its uptake by bacterial cells. The transport of aminoglycosides across the bacterial cytoplasmic membrane is an energy-dependent process that is suppressed at low pH.[1] This process relies on the proton motive force, and an acidic environment disrupts the necessary electrochemical gradient.
Q3: Can the pH of my culture medium change during an experiment, and how would this affect this compound's activity?
A3: Yes, the pH of culture media can decrease during bacterial growth due to the production of acidic metabolic byproducts. This drop in pH can lead to a reduction in the efficacy of this compound over time, potentially allowing for the growth of resistant or persistent cells. It is crucial to use a well-buffered medium and to monitor the pH during long-term experiments.
Q4: How does pH affect the stability of this compound in stock solutions and culture media?
A4: this compound is susceptible to degradation at incorrect pH levels. To maintain its stability, stock solutions should be prepared in sterile water or a suitable buffer and adjusted to a pH within a stable range, if necessary.[2][3] For storage, a slightly acidic pH range of 4.5 to 5.5 is reported to offer the highest stability for kanamycin solutions.[3] In culture media, prolonged exposure to highly acidic or alkaline conditions, especially at elevated temperatures, can lead to the hydrolysis and inactivation of the antibiotic.
Q5: What are the signs of this compound degradation or precipitation in my media?
A5: Degradation of this compound is not always visually apparent but can be inferred from a loss of antibacterial activity. Precipitation may be observed as cloudiness or the formation of solid particles in the solution. Precipitation can occur if the antibiotic concentration exceeds its solubility at a particular pH or if incompatible solvents are used.[2] To avoid precipitation, it is recommended to use sterile water for injection or phosphate-buffered saline (PBS) as solvents and to maintain the pH within a suitable range.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no antibacterial activity of this compound. | The pH of the culture medium is too acidic. | Adjust the initial pH of the medium to a slightly alkaline range (e.g., pH 7.2-8.0). Use a well-buffered medium to prevent significant pH drops during bacterial growth. |
| This compound has degraded due to improper storage or handling. | Prepare fresh this compound stock solutions. Store stock solutions at 2-8°C in the dark.[2] Avoid repeated freeze-thaw cycles.[2] | |
| Inconsistent results between experiments. | Variation in the final pH of the prepared culture media. | Standardize the media preparation protocol, ensuring consistent pH measurement and adjustment for each batch. |
| Degradation of this compound in the media over the course of the experiment. | For long-term cultures, consider replenishing the this compound or re-adjusting the media pH at appropriate intervals. | |
| Precipitation observed in this compound stock solution or culture medium. | The pH of the solution is outside the optimal range for solubility. | Ensure the pH of stock solutions and media is within a suitable range. If precipitation occurs, the solution may be filtered, and the pH adjusted to attempt to redissolve the antibiotic.[2] |
| The concentration of this compound exceeds its solubility limit. | Prepare stock solutions at a concentration known to be soluble (e.g., 10-50 mg/mL in sterile water) and ensure proper dissolution. |
Data Presentation
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Aminoglycosides against Escherichia coli
| pH | Amikacin MIC (µg/mL) | Kanamycin MIC (µg/mL) |
| 6.0 | 40.0 ± 8.2 | Expected to be significantly higher than at neutral pH |
| 7.2 | 4.8 ± 0.7 | 4.5* |
*Note: The MIC of kanamycin against E. coli was reported as 4.5 mg/L (or µg/mL); the pH for this specific value was not provided in the source material but is typically determined at a pH of approximately 7.2-7.4.[4] The data for Amikacin, another aminoglycoside, is included to illustrate the significant impact of acidic pH on activity.[5]
Experimental Protocols
Protocol 1: Determination of the Minimum Inhibitory Concentration (MIC) of this compound at Various pH Values
This protocol is adapted from the broth microdilution method.
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile buffers for pH adjustment (e.g., phosphate buffers for pH 6.0, 7.0, and 8.0)
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Media Preparation: Prepare the desired growth medium and divide it into aliquots. Adjust the pH of each aliquot to the desired values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using the sterile buffers. Sterilize the pH-adjusted media by filtration.
-
Kanamycin Stock Solution: Prepare a sterile stock solution of this compound in sterile water (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: In the 96-well plates, perform a two-fold serial dilution of the this compound stock solution in each of the pH-adjusted media to achieve a range of final concentrations to be tested.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only) for each pH value.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Assessment of this compound Stability in Culture Media at Different pH Values
Materials:
-
This compound
-
Sterile culture medium (e.g., LB broth)
-
Sterile buffers for pH adjustment
-
Sterile containers
-
High-Performance Liquid Chromatography (HPLC) system or a microbiological assay setup
-
Incubator
Procedure:
-
Media Preparation: Prepare aliquots of the culture medium adjusted to various pH values (e.g., 5.0, 7.0, 9.0).
-
Kanamycin Addition: Add this compound to each pH-adjusted medium aliquot to a final concentration relevant to your experiments (e.g., 50 µg/mL).
-
Incubation: Incubate the solutions at a relevant temperature (e.g., 37°C).
-
Sampling: At specified time points (e.g., 0, 6, 12, 24, 48 hours), remove a sample from each pH condition.
-
Quantification:
-
HPLC Method: Analyze the concentration of active this compound in each sample using a validated HPLC method. This provides a direct measure of the chemical stability.
-
Microbiological Assay: Alternatively, determine the biological activity of the kanamycin in each sample by performing a bioassay. This can be done by measuring the zone of inhibition of a susceptible bacterial strain on an agar plate.
-
-
Data Analysis: Plot the concentration or activity of this compound against time for each pH condition to determine its stability profile.
Visualizations
Caption: Effect of pH on this compound's Mechanism of Action.
References
- 1. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. article.sapub.org [article.sapub.org]
- 5. Beta-lactam enhancement of aminoglycoside activity under conditions of reduced pH and oxygen tension that may exist in infected tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Inactivation of Kanamycin A Sulfate by autoclaving what to avoid
This guide provides researchers, scientists, and drug development professionals with essential information on the sterilization of Kanamycin A Sulfate solutions, focusing on the effects of autoclaving and best practices to avoid inactivation.
Frequently Asked Questions (FAQs)
Q1: Can I autoclave this compound solutions?
While this compound is relatively heat-stable compared to some other antibiotics, autoclaving is not the recommended method for sterilizing stock solutions. The standard and safest practice is to prepare a stock solution, sterilize it through a 0.22 µm filter, and then add the required amount to your autoclaved and cooled medium (to approximately 50-55°C).[1][2][3] Autoclaving can lead to a loss of potency.[4]
Q2: What is the impact of autoclaving on the activity of this compound?
Q3: What are the primary factors to avoid when preparing and storing this compound solutions?
To maintain the stability and efficacy of this compound solutions, it is crucial to avoid the following:
-
High Temperatures: As mentioned, elevated temperatures, such as those in an autoclave, can lead to degradation.[4][6]
-
Incorrect pH: The stability of kanamycin is pH-dependent. While some sources suggest a stable pH range of 6.5 to 8.5 for a 1% solution in water, others indicate that the highest stability is within a slightly acidic pH range of 4.5 to 5.5.[6][7] It is advisable to prepare stock solutions in sterile, purified water and to be mindful of the final pH of the medium.
-
Light Exposure: Photodegradation can occur when antibiotic solutions are exposed to light. Therefore, it is recommended to store stock solutions in the dark or in amber-colored tubes.[6]
-
Contamination: Use sterile techniques during the preparation of stock solutions to prevent microbial contamination, which can compromise the effectiveness of the antibiotic.[6]
Q4: What are the degradation products of autoclaved this compound?
Research on the hydrothermal degradation of kanamycin has identified hydrolysis and oxidation as the main degradation pathways.[5] This process can lead to the formation of several transformation products with reduced antibacterial activity.[5] While the specific identity and potential for experimental interference of these byproducts are not fully detailed in the available literature, the loss of active kanamycin is the primary concern.
Troubleshooting Guide: Inactivation of this compound
If you are experiencing issues with the effectiveness of your kanamycin selection, consider the following troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| No or very few colonies on selection plates. | Kanamycin concentration is too high or the antibiotic is fully active, but the transformation efficiency is low. | Verify the transformation protocol. Use a positive control (a previously validated plasmid with kanamycin resistance). Prepare fresh kanamycin plates, ensuring the correct final concentration. |
| Satellite colonies or growth of non-transformed cells. | Kanamycin has been inactivated. | Review the sterilization and plate preparation protocol. Ensure that the kanamycin stock solution was not autoclaved and was added to the medium after it had cooled to 50-55°C.[1][2][3] Prepare a fresh stock solution of kanamycin and new plates. |
| Incorrect final concentration of kanamycin. | Double-check the calculations for the dilution of the stock solution. Ensure the stock solution concentration is correct. | |
| Kanamycin stock solution has degraded over time. | Prepare a fresh stock solution. Store aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.[8] | |
| Inconsistent results between experiments. | Variability in plate preparation. | Standardize the protocol for preparing kanamycin plates, including the cooling temperature of the medium before adding the antibiotic and ensuring thorough mixing. |
| Degradation of kanamycin in stored plates. | Use freshly prepared plates for optimal results. If storing plates, keep them at 4°C in the dark and use them within a reasonable timeframe (e.g., 1-2 weeks). |
Data on this compound Stability
The following table summarizes the known stability of this compound under various conditions.
| Condition | Observation | Source |
| Autoclaving (General) | Not recommended for stock solutions; can lead to loss of potency. | [4][8] |
| Temperature (100°C - 180°C) | Half-life is shortened by 87.17-fold as temperature increases from 100°C to 180°C. | [5] |
| pH | Stable in a pH range of 6.5 to 8.5 for a 1% solution. Highest stability reported between pH 4.5 and 5.5. | [6][7] |
| Storage (Aqueous Solution) | Stable for approximately 5 days at 37°C. For long-term storage, keep at 2-8°C. | [9] |
| Storage (Frozen Stock) | Store at -20°C for long-term preservation. | [8] |
Experimental Protocols
Preparation of this compound Stock Solution (Filter Sterilization)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: Dissolve the powder in sterile, purified water (e.g., Milli-Q or equivalent) to the desired stock concentration (e.g., 50 mg/mL). Ensure complete dissolution.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filtering: Carefully push the solution through the filter into a sterile container (e.g., a 50 mL conical tube).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label the tubes with the concentration and date of preparation. Store the aliquots at -20°C for long-term use.[8]
Preparation of Kanamycin-Containing Agar Plates
-
Prepare Medium: Prepare the desired volume of agar medium (e.g., LB agar) according to the standard protocol.
-
Autoclave: Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Cooling: After autoclaving, place the medium in a water bath or on a benchtop to cool. Allow the medium to cool to approximately 50-55°C. You should be able to comfortably touch the side of the flask or bottle.[1][2][3]
-
Add Kanamycin: Add the appropriate volume of your filter-sterilized kanamycin stock solution to the cooled medium to achieve the desired final concentration (e.g., 50 µg/mL).
-
Mixing: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.
-
Pouring Plates: Pour the plates and allow them to solidify at room temperature.
-
Storage: Store the plates at 4°C in a sealed bag to prevent contamination and dehydration.
Visual Guide to Troubleshooting Kanamycin Inactivation
The following workflow provides a logical approach to troubleshooting issues related to this compound inactivation.
Caption: Troubleshooting workflow for Kanamycin inactivation.
References
- 1. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]
- 2. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. khimexpert.com [khimexpert.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mycoplasma Contamination Control Using Kanamycin A Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Kanamycin A Sulfate for the control of Mycoplasma contamination in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against Mycoplasma?
This compound is an aminoglycoside antibiotic.[1][2][3] It is effective against a broad spectrum of gram-negative and gram-positive bacteria, as well as Mycoplasma.[1][4] The primary mechanism of action of Kanamycin is the inhibition of protein synthesis in susceptible bacteria.[2][3][5] It irreversibly binds to the 30S subunit of the bacterial ribosome, which leads to misreading of the mRNA template and the production of non-functional proteins.[2][3][5][6] This disruption of protein synthesis is ultimately lethal to the Mycoplasma.[2][3]
Q2: What is the recommended concentration of this compound for Mycoplasma control?
The recommended working concentration of this compound for the control of Mycoplasma in cell culture is 100 µg/mL.[1] However, the optimal concentration can be cell-line dependent, and it is advisable to perform a dose-response experiment to determine the highest non-toxic concentration for your specific cell line.[5]
Q3: Is this compound cytotoxic to mammalian cells?
Yes, this compound can be cytotoxic to mammalian cells, particularly at higher concentrations and with prolonged exposure.[7] This is primarily due to its off-target effects on mitochondria, which have ribosomes similar to those of bacteria.[7] Kanamycin can inhibit mitochondrial protein synthesis, leading to impaired cellular respiration and potentially apoptosis.[7] It is crucial to determine the optimal, non-toxic concentration for your specific cell line.[5]
Q4: Can Mycoplasma develop resistance to this compound?
Yes, Mycoplasma can develop resistance to this compound. The primary mechanism of resistance is through the production of aminoglycoside-modifying enzymes that alter the antibiotic, preventing it from binding to the ribosome.[1] These resistance mechanisms can be acquired through genetic mutation or the transfer of new genes.[8][9][10]
Q5: How can I detect Mycoplasma contamination in my cell cultures?
Several methods are available for the detection of Mycoplasma contamination. The most common and reliable methods include:
-
PCR (Polymerase Chain Reaction): This is a highly sensitive and rapid method that detects Mycoplasma DNA.
-
DNA Staining: This method uses fluorescent dyes like DAPI or Hoechst to stain the Mycoplasma DNA, which can then be visualized under a fluorescence microscope.[11]
-
Culture Method: This is the "gold standard" and involves attempting to grow Mycoplasma on specialized agar plates. However, it is a time-consuming method.[11][12]
It is often recommended to use at least two different methods to confirm a Mycoplasma contamination.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Mycoplasma contamination after treatment with this compound. | - Kanamycin-resistant Mycoplasma strain.- Sub-optimal concentration of this compound.- Insufficient treatment duration. | - Test the Mycoplasma strain for antibiotic sensitivity.- Consider using a combination of antibiotics with different mechanisms of action. A regimen of Tylosin (250 µg/mL) for 12 days followed by Minocycline (5 µg/mL) for 10 days has been shown to be effective.[13]- Optimize the this compound concentration through a dose-response experiment.- Extend the treatment duration, ensuring to change the medium with fresh antibiotic regularly.[14] |
| High levels of cell death or changes in cell morphology during treatment. | - this compound concentration is too high for the specific cell line.- Cell line is particularly sensitive to this compound. | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the IC50 value of this compound for your cell line and use a concentration well below this value.[5]- Reduce the concentration of this compound and/or shorten the treatment duration.- Consider using an alternative anti-mycoplasma agent with lower cytotoxicity. |
| Recurrence of Mycoplasma contamination after successful treatment. | - Incomplete elimination of Mycoplasma.- Re-contamination from another source in the lab. | - After treatment, culture the cells for at least two weeks without antibiotics and re-test for Mycoplasma to ensure complete eradication.[14]- Review and reinforce aseptic techniques in the laboratory.- Test all cell lines and reagents (e.g., serum, media) for Mycoplasma contamination.[12] |
Quantitative Data Summary
Table 1: Recommended Concentrations of this compound
| Application | Recommended Concentration | Reference(s) |
| Mycoplasma Control in Cell Culture | 100 µg/mL (100 mg/L) | [1] |
| General Bacterial Contamination Prevention | 50 - 100 µg/mL |
Table 2: Reported Cytotoxicity of Aminoglycosides (as a reference for this compound)
| Cell Line | Antibiotic | Cytotoxicity Data | Reference(s) |
| Normal Human Melanocytes | Kanamycin | Significant decrease in viability at 0.6 - 6.0 mmol/L (24h exposure) | [5] |
| NIH3T3 | G418 (related aminoglycoside) | IC50 of 139.6 µM | [5] |
| HEK293 | G418 (related aminoglycoside) | IC50 > 500 µg/mL | [5] |
| P388/P mouse lymphoma cells | Kanamycin | Ethacrynic acid was 600 times more potent than kanamycin. | [15] |
Note: It is highly recommended to determine the specific IC50 for your cell line of interest.
Experimental Protocols
Protocol 1: Mycoplasma Detection using PCR
This protocol provides a general outline for the detection of Mycoplasma DNA in cell culture supernatants by PCR.
-
Sample Preparation:
-
Culture cells for at least 3 days without antibiotics.
-
Collect 1 mL of the cell culture supernatant.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet the Mycoplasma.
-
Discard the supernatant and resuspend the pellet in 50 µL of PCR-grade water.
-
Boil the sample for 10 minutes and then centrifuge at 12,000 x g for 5 minutes.
-
Use 1-5 µL of the supernatant as the template for the PCR reaction.
-
-
PCR Reaction:
-
Use a commercial Mycoplasma PCR detection kit and follow the manufacturer's instructions for the reaction setup and cycling conditions. These kits typically contain primers that target the highly conserved 16S rRNA gene of various Mycoplasma species.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates Mycoplasma contamination.
-
Protocol 2: Mycoplasma Elimination using this compound
This protocol describes a general procedure for the elimination of Mycoplasma from contaminated cell cultures.
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in sterile water or PBS) and sterilize by filtration through a 0.22 µm filter.
-
Determine the optimal working concentration of this compound for your cell line (typically 100 µg/mL, but should be confirmed with a cytotoxicity assay).
-
-
Treatment:
-
Culture the contaminated cells in their standard growth medium supplemented with the determined concentration of this compound.
-
Incubate the cells under their normal growth conditions.
-
Change the medium with fresh this compound-containing medium every 2-3 days.
-
Continue the treatment for at least 2 weeks.[14]
-
-
Post-Treatment:
-
After the treatment period, culture the cells in antibiotic-free medium for at least 2 weeks.[14]
-
Test the cells for Mycoplasma contamination using at least two different methods (e.g., PCR and DNA staining) to confirm successful elimination.
-
Protocol 3: Cytotoxicity Determination using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a specific cell line.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 4. Kanamycin Sulfate Solution, 100 × - Elabscience® [elabscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Mechanisms of drug resistance in Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. Mechanisms of Drug Resistance in Mycoplasma pneumoniae: Ingenta Connect [ingentaconnect.com]
- 11. biocompare.com [biocompare.com]
- 12. media.tghn.org [media.tghn.org]
- 13. A simple method to eliminate mycoplasma from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dkfz.de [dkfz.de]
- 15. The relationship between the cytotoxicity of kanamycin and ethacrynic acid for mammalian cells in vitro and their ototoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Preventing degradation of Kanamycin A Sulfate in prepared media
Welcome to the Technical Support Center for Kanamycin A Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the degradation of this compound in prepared media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus. It is a broad-spectrum antibiotic effective against most gram-negative and many gram-positive bacteria. Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis in three ways: blocking the formation of the initiation complex, inducing misreading of the mRNA codon, and inhibiting the translocation of the ribosome, ultimately leading to bacterial cell death.[1][2]
Q2: What are the primary factors that contribute to the degradation of this compound in prepared media?
The primary factors contributing to the degradation of this compound in media are:
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound.
-
pH: this compound is most stable in a neutral to slightly alkaline pH range (pH 7.0-8.0). It becomes more labile in acidic conditions.
-
Light Exposure: Prolonged exposure to light, particularly UV light, can lead to the photodegradation of this compound.
-
Presence of Reactive Components: While less documented, certain components within complex culture media could potentially interact with and degrade the antibiotic over time.
Q3: How can I prevent or minimize the degradation of this compound in my experiments?
To maintain the potency of this compound in your culture media, adhere to the following preventative measures:
-
Proper Storage of Stock Solutions: Store this compound stock solutions at 2-8°C for short-term use and in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.
-
Prepare Fresh Working Solutions: Whenever feasible, prepare fresh dilutions of this compound in your culture medium immediately before use.
-
Control pH of the Culture Medium: Ensure the pH of your culture medium is within the optimal range for this compound stability (pH 7.0-8.0). If your experimental conditions tend to become acidic, consider using a buffered medium.
-
Protect from Light: Store stock solutions and media containing this compound in the dark or in amber-colored containers to protect them from light exposure.
Q4: Can I autoclave media containing this compound?
No, you should not autoclave media after adding this compound. While Kanamycin is more heat-stable than some other antibiotics like ampicillin, autoclaving at 121°C will still cause significant degradation. It is recommended to add filter-sterilized this compound solution to the media after it has been autoclaved and cooled to 45-55°C.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of selective pressure in culture (e.g., appearance of satellite colonies or growth of non-resistant cells) | Degradation of this compound in the culture medium. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. 2. Optimize Media Preparation: Add this compound to the culture medium just before use. Avoid storing supplemented media for extended periods. 3. Check Culture pH: Monitor the pH of your culture. If it becomes acidic, consider using a more robustly buffered medium. 4. Protect from Light: Ensure that culture plates/flasks are protected from direct light exposure during incubation. |
| Inconsistent experimental results between batches of media | Variability in the preparation of Kanamycin-supplemented media or degradation during storage. | 1. Standardize Protocol: Ensure a consistent and validated protocol for the preparation of this compound stock and working solutions. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to minimize handling and potential contamination or degradation of the main stock. 3. Use Freshly Prepared Media: Avoid using media that has been supplemented with this compound and stored for a long duration. |
| Precipitation observed in this compound stock or working solutions | The pH of the solvent is outside the optimal range for solubility, or the concentration exceeds the solubility limit. | 1. Use Appropriate Solvent: Prepare stock solutions in sterile, purified water. The pH of a 1% this compound solution in water is typically between 6.5 and 8.5. 2. Check Concentration: Do not exceed the recommended stock solution concentration. This compound is soluble in water up to 50 mg/mL. |
Data Presentation
Stability of this compound in Aqueous Solutions
The stability of this compound is dependent on temperature and pH. The following table summarizes available stability data.
| Temperature | pH | Stability / Half-life (t½) | Notes |
| 37°C | Neutral | Stable for approximately 5 days. | Commonly used incubation temperature for bacterial cultures. |
| 72°C | 7.3 | No detectable loss of activity.[3] | Demonstrates relative heat stability compared to other antibiotics. |
| 72°C | 5.0 | Becomes more labile. | Highlights the decreased stability in acidic conditions. |
| Room Temperature | N/A | Kanamycin sulfate is stable for 24 hours in most IV infusion fluids.[4] | Relevant for short-term handling and preparation. |
| 2-8°C | N/A | Aqueous stock solutions can be stored for long-term storage.[5] Plates with Kanamycin can be stored for about a month.[5] | Recommended for storage of stock solutions and prepared media. |
| -20°C | N/A | Recommended for long-term storage of aliquoted stock solutions. | Minimizes degradation over extended periods. |
Note: The provided data is a summary from various sources and specific experimental conditions may alter the stability.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe (e.g., 10 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder.
-
Weighing: In a designated weighing area or fume hood, carefully weigh 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add 8 mL of sterile water to the conical tube. Vortex or mix gently until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. For short-term storage, the solution can be kept at 2-8°C for up to a few weeks.
Protocol for Potency Testing of this compound in Media by HPLC
This protocol provides a general framework for determining the concentration and potency of this compound in prepared media using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
Mobile Phase: 0.1 M disodium tetraborate (pH 9.0) and water (25:75, v/v) supplemented with 0.5 g/L sodium octanesulfonate[6]
-
Blank culture media (without this compound)
-
Acetonitrile (for sample preparation)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Curve Preparation: a. Prepare a stock solution of this compound reference standard in sterile water (e.g., 1 mg/mL). b. Prepare a series of calibration standards by diluting the stock solution with blank culture media to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: a. Take a known volume of the Kanamycin-containing media to be tested. b. For media containing proteins (e.g., serum), perform a protein precipitation step by adding three volumes of cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 10,000 x g for 10 minutes). c. Collect the supernatant. If the media is protein-free, this step can be omitted. d. Filter the supernatant or the media sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Set the HPLC conditions:
- Column: C18 reversed-phase column
- Mobile Phase: Isocratic elution with 0.1 M disodium tetraborate (pH 9.0) and water (25:75, v/v) with 0.5 g/L sodium octanesulfonate[6]
- Flow Rate: 1.0 mL/min[6]
- Detection: UV at 205 nm[6]
- Injection Volume: 20 µL b. Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: a. Generate a standard curve by plotting the peak area of the Kanamycin A peak versus the known concentration of the standards. b. Determine the concentration of this compound in the test samples by interpolating their peak areas from the standard curve. c. The potency can be expressed as the measured concentration relative to the expected concentration.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in media.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Factors leading to the degradation of Kanamycin A.
References
False positives in Kanamycin selection and how to minimize them
Welcome to the technical support center for Kanamycin selection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving kanamycin as a selective agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Kanamycin?
Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, leading to misreading of mRNA and the production of nonfunctional proteins, which ultimately results in bacterial cell death.
Q2: What is the typical working concentration of Kanamycin for E. coli selection?
The generally recommended starting concentration for kanamycin selection in most E. coli strains is 50 µg/mL.[1][2][3] However, the optimal concentration can vary depending on the bacterial strain, plasmid copy number, and specific experimental conditions. It is always advisable to empirically determine the optimal concentration for your specific setup.[1]
Q3: How should I prepare and store Kanamycin stock solutions?
Kanamycin stock solutions are typically prepared at a concentration of 50 mg/mL in sterile deionized water.[3][4] The solution should be filter-sterilized through a 0.22 µm filter and stored in aliquots at -20°C.[4][5]
Q4: Can Kanamycin degrade?
Yes, kanamycin is sensitive to high temperatures and extreme pH levels.[6][7] Adding kanamycin to agar medium that is too hot (above 50-55°C) can lead to its degradation and reduce its effectiveness, potentially causing false positives.[6][8] Improper storage, such as exposure to heat or light, can also cause the antibiotic to break down over time.[7]
Q5: What are satellite colonies and can they appear on Kanamycin plates?
Satellite colonies are small colonies of non-resistant bacteria that can grow in the immediate vicinity of a true antibiotic-resistant colony.[9] While more common with ampicillin, they can also occur on kanamycin plates.[6][10] This is often due to the inactivation of the antibiotic in the local environment of the resistant colony, allowing non-resistant cells to grow.[6]
Troubleshooting Guides
Issue: Growth on my negative control plate (untransformed cells).
This indicates a problem with your selection conditions or reagents. Follow these steps to troubleshoot:
-
Verify Kanamycin Stock Solution Potency: Your kanamycin stock may have degraded. Prepare a fresh stock solution and repeat the control experiment. You can also perform a Minimum Inhibitory Concentration (MIC) assay to test the potency of your stock (see Experimental Protocols).
-
Check Kanamycin Plate Preparation:
-
Concentration: Ensure the final concentration of kanamycin in your plates is correct. An insufficient concentration is a common cause of false positives.[11]
-
Temperature: Make sure the agar was cooled to 50-55°C before adding the kanamycin. Adding it to hotter agar can degrade the antibiotic.[6]
-
Homogeneity: Ensure the kanamycin is thoroughly mixed into the agar before pouring the plates for even distribution.
-
-
Incubation Time: Over-incubation (longer than 16-20 hours) can lead to the breakdown of the antibiotic and the growth of non-resistant cells.[6]
-
Contamination: Your competent cells or media may be contaminated with a kanamycin-resistant organism. Streak out your untransformed cells on a non-selective plate to check for purity.
Issue: I see many small "satellite" colonies surrounding larger colonies.
This suggests that the selection pressure is not stringent enough.
-
Optimize Kanamycin Concentration: The current concentration may be too low. Try increasing the kanamycin concentration in your plates. Refer to the table below for recommended ranges.
-
Reduce Plating Density: Plating a very high density of cells can lead to a localized breakdown of the antibiotic, allowing satellite colonies to form. Try plating serial dilutions of your transformation mix.
-
Shorten Incubation Time: Pick your true colonies as soon as they are large enough to handle (typically 12-16 hours) to minimize the chance of satellite colony formation.
-
Re-streak Colonies: If you suspect satellite colonies, re-streak your colony of interest onto a fresh kanamycin plate to isolate a pure colony.
Issue: My transformed colonies grow on the plate but not in liquid culture with Kanamycin.
This is a strong indicator of false positives on your plate.
-
Colony Morphology: True kanamycin-resistant transformants often have a distinct morphology. False positives may appear flatter or smaller.[6]
-
Sub-optimal Plate Conditions: This issue often arises from degraded kanamycin in the plates. While the lower effective concentration on the plate allows for some growth, the fresh, full-strength kanamycin in the liquid culture is sufficient to inhibit the growth of these false positives.
-
Troubleshooting Steps: Follow the steps outlined in "Growth on my negative control plate" to ensure your selection plates are prepared correctly with potent kanamycin.
Data Presentation
Table 1: Recommended Starting Concentrations of Kanamycin for E. coli
| E. coli Strain | Plasmid Copy Number | Recommended Starting Concentration (µg/mL) | Notes |
| DH5α | Low | 30 - 50 | A common cloning host. |
| High | 50 - 100+ | Higher concentrations (up to 300 µg/mL) have been used to increase plasmid yield.[1] | |
| BL21(DE3) | Low | 30 - 50 | A common protein expression host. |
| High | 50 - 75 | Higher concentrations should be tested to avoid impacting protein expression.[1] | |
| TOP10 | Low | 30 - 50 | A versatile cloning host. |
| High | 50 - 100 | Similar to other cloning strains. |
Note: These are starting recommendations. The optimal concentration should be determined experimentally for each new strain and plasmid combination.
Experimental Protocols
Protocol 1: Preparation of Kanamycin Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Kanamycin stock solution (50 mg/mL)
-
Sterile flasks and petri dishes
-
Water bath set to 55°C
Methodology:
-
Prepare LB agar according to the manufacturer's instructions.
-
Autoclave the LB agar to sterilize it.
-
Allow the autoclaved agar to cool in a 55°C water bath for at least 30 minutes. The flask should be cool enough to hold with your bare hands.
-
Add the appropriate volume of your kanamycin stock solution to achieve the desired final concentration (e.g., for 50 µg/mL in 1 L of agar, add 1 mL of a 50 mg/mL stock).
-
Swirl the flask gently but thoroughly to ensure the kanamycin is evenly distributed. Avoid introducing air bubbles.
-
Pour the plates into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C, protected from light. It is recommended to use fresh plates (within 1-2 weeks) for optimal performance.
Protocol 2: Determining the Optimal Kanamycin Concentration
Purpose: To find the minimum concentration of kanamycin that effectively inhibits the growth of your untransformed host strain.
Materials:
-
Your untransformed E. coli host strain
-
LB broth
-
Kanamycin agar plates with a range of concentrations (e.g., 0, 10, 25, 50, 75, 100 µg/mL)
-
Spectrophotometer
-
Cell spreader
Methodology:
-
Grow an overnight culture of your untransformed E. coli strain in LB broth without any antibiotics.
-
The next day, dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.
-
Plate 100 µL of the diluted culture onto each of the kanamycin concentration gradient plates, including the 0 µg/mL control plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
Observe the plates. The optimal concentration for your selection is the lowest concentration that completely inhibits the growth of the untransformed cells. The 0 µg/mL plate should show a lawn of growth.
-
It is recommended to use a concentration slightly higher than this minimum inhibitory concentration for your experiments to ensure stringent selection.
Visualizations
Caption: Troubleshooting workflow for false positives in Kanamycin selection.
Caption: Mechanism of satellite colony formation on Kanamycin plates.
References
- 1. benchchem.com [benchchem.com]
- 2. Working concentration with Kanamycin - Bacteria Escherichia coli - BNID 108851 [bionumbers.hms.harvard.edu]
- 3. tiarisbiosciences.com [tiarisbiosciences.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. phytojournal.com [phytojournal.com]
Adjusting Kanamycin concentration for different bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Kanamycin concentration for various bacterial strains in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Kanamycin?
Kanamycin is a bactericidal antibiotic, meaning it actively kills bacteria.[1] It belongs to the aminoglycoside class of antibiotics and functions by inhibiting protein synthesis. Kanamycin irreversibly binds to the 30S ribosomal subunit of bacteria, which causes misreading of mRNA during translation.[1] This leads to the production of nonfunctional or abnormal proteins, which accumulate in the bacterial cell, ultimately leading to cell death.[1]
Q2: What are the typical working concentrations of Kanamycin for different bacterial strains?
The optimal Kanamycin concentration can vary significantly between different bacterial species and even strains. It is always recommended to experimentally determine the minimum inhibitory concentration (MIC) for your specific strain. However, the following table provides commonly used starting concentrations for selection.
| Bacterial Strain | Recommended Kanamycin Concentration (µg/mL) |
| Escherichia coli | 20 - 50[1][2] |
| Agrobacterium tumefaciens | 50 - 100[3][4] |
| Pseudomonas aeruginosa | Sub-inhibitory concentrations up to 60 µg/mL have been studied for biofilm induction.[5] Note: Some strains show high resistance.[6] |
| Staphylococcus aureus | MICs can be low (e.g., 3.5 µg/mL), but highly resistant strains (MIC >2048 µg/mL) exist.[7][8] |
| Bacillus subtilis | 5 - 10 |
Q3: How should I prepare and store a Kanamycin stock solution?
Proper preparation and storage of your Kanamycin stock solution are critical for its efficacy.
-
Weigh out the desired amount of Kanamycin sulfate powder in a fume hood or powder weighing station.
-
Dissolve the powder in sterile distilled or deionized water to a final concentration of 50-100 mg/mL for a 1000x stock.
-
Ensure the powder is completely dissolved by vortexing.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage: [12]
-
Store the aliquots at -20°C for long-term use (stable for up to one year).
-
For short-term use, Kanamycin solutions can be stored at 2-8°C for up to 30 days, protected from light.[12]
Q4: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important?
A Minimum Inhibitory Concentration (MIC) assay is a laboratory test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] This assay is crucial because the effective concentration of Kanamycin can be influenced by the specific bacterial strain, the plasmid copy number, and the culture medium used.[14][15] Performing an MIC assay ensures you are using a concentration that is high enough to inhibit the growth of non-transformed cells but not so high that it is toxic to your transformed cells or leads to unnecessary selection pressure.
Troubleshooting Guides
Issue 1: Satellite colonies appear on my selection plates.
Description: Small colonies are observed growing around a larger, central colony on an antibiotic selection plate. These smaller colonies are typically non-transformed cells that are able to grow in a localized area where the antibiotic has been degraded.[16]
Causes and Solutions:
-
Antibiotic Degradation: The most common cause, especially with ampicillin, is the secretion of enzymes by the resistant colony that degrade the antibiotic in the surrounding medium. While Kanamycin is not degraded in the same way as ampicillin, localized depletion of the antibiotic can still occur.
-
Solution: Avoid prolonged incubation times (typically not more than 16-20 hours).[17]
-
-
Low Antibiotic Concentration: If the Kanamycin concentration in the plates is too low, it may not be sufficient to inhibit the growth of all non-transformed cells.
-
Solution: Verify the concentration of your Kanamycin stock and ensure the correct volume was added to the media. You may need to perform an MIC assay to determine the optimal concentration.
-
-
Uneven Antibiotic Distribution: If the antibiotic is not mixed thoroughly into the agar, some areas of the plate may have a lower concentration.
-
Solution: Ensure the molten agar has cooled to approximately 50-55°C before adding the Kanamycin, and swirl the flask gently but thoroughly before pouring the plates.[18]
-
-
Old Plates or Stock Solution: Kanamycin can degrade over time, especially when stored improperly.
-
Solution: Use freshly prepared plates and ensure your Kanamycin stock solution is not expired and has been stored correctly at -20°C.[16]
-
Caption: Troubleshooting workflow for satellite colonies.
Issue 2: No colonies grow on the selection plate after transformation.
Description: After plating transformed bacteria on a Kanamycin-containing medium and incubating, there is a complete absence of colonies.
Causes and Solutions:
-
Incorrect Antibiotic for Plasmid: The antibiotic resistance gene on your plasmid must match the antibiotic in your plates.
-
Solution: Double-check that your plasmid confers Kanamycin resistance (kanR or nptII gene).
-
-
Kanamycin Concentration Too High: The concentration of Kanamycin may be too high for the transformed cells to survive and grow.
-
Solution: Perform a titration of Kanamycin concentrations to determine the optimal level for selection. Start with a range from 10 µg/mL to 100 µg/mL.[1]
-
-
Inefficient Transformation: The lack of colonies may be due to a problem with the transformation protocol itself, rather than the selection.
-
Solution: Review your transformation protocol, ensure your competent cells have high efficiency, and include a positive control (a known plasmid that works well with your competent cells and selection conditions).
-
-
Kanamycin Stock Solution Issues: An error in the preparation of the stock solution could lead to a much higher final concentration than intended.
-
Solution: Prepare a fresh stock solution, carefully checking all calculations and measurements.
-
Issue 3: The effectiveness of Kanamycin seems to vary between experiments.
Description: You observe inconsistent results with Kanamycin selection, such as variable growth rates or the appearance of resistant colonies in negative controls.
Causes and Solutions:
-
Media Composition and pH: The activity of aminoglycosides like Kanamycin can be influenced by the pH of the medium.[19][20] Generally, Kanamycin is more active at a neutral to slightly alkaline pH.[21] Acidic conditions can reduce its effectiveness.[19]
-
Solution: Ensure the pH of your culture medium is consistent between experiments. If you are preparing your own media, verify the final pH after autoclaving and cooling.
-
-
Improper Storage: Kanamycin is sensitive to heat and light.[14] Adding it to agar that is too hot or storing stock solutions at room temperature can cause degradation.
-
Solution: Always add Kanamycin to molten agar after it has cooled to 50-55°C. Store stock solutions at -20°C in the dark.[12]
-
-
Contamination of Stock Solution: Your Kanamycin stock solution could be contaminated with resistant bacteria.
-
Solution: Filter-sterilize your Kanamycin stock solution during preparation.[9] Periodically check the sterility of your stock by plating a small amount on an antibiotic-free agar plate.
-
Experimental Protocols
Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol allows you to determine the optimal Kanamycin concentration for your specific bacterial strain.
Materials:
-
Sterile 96-well microtiter plate
-
Overnight culture of the bacterial strain to be tested
-
Sterile growth medium (e.g., LB, Mueller-Hinton Broth)
-
Kanamycin stock solution (e.g., 1 mg/mL)
-
Multichannel pipette
-
Plate reader (optional, for OD600 readings)
-
Prepare Bacterial Inoculum:
-
Dilute the overnight culture in fresh, sterile growth medium to an optical density at 600 nm (OD600) of approximately 0.1. This corresponds to the early-to-mid logarithmic growth phase.
-
Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Kanamycin Dilutions:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
In the first well of a row (e.g., column 1), add an additional 100 µL of a 2x working concentration of Kanamycin (e.g., if your highest desired concentration is 100 µg/mL, add 100 µL of a 200 µg/mL solution). This will result in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series. This will create a gradient of Kanamycin concentrations.
-
-
Inoculate the Plate:
-
Add 10 µL of the prepared bacterial inoculum (from step 1) to each well containing the Kanamycin dilutions.
-
Include a positive control (medium with inoculum, no Kanamycin) and a negative control (medium only, no inoculum or Kanamycin).
-
-
Incubation and Reading:
-
Cover the plate and incubate at the optimal temperature for your bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the plate for the lowest concentration of Kanamycin that shows no visible turbidity (growth). Alternatively, use a plate reader to measure the OD600 of each well. The MIC is the lowest concentration that inhibits growth.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Kanamycin Resistance Mechanism
The most common mechanism of Kanamycin resistance in laboratory settings is enzymatic modification of the antibiotic.[25] Plasmids containing the Kanamycin resistance gene (kanR or nptII) express an enzyme called aminoglycoside phosphotransferase.[25] This enzyme transfers a phosphate group to the Kanamycin molecule, structurally altering it and preventing it from binding to the bacterial ribosome.[25] As a result, protein synthesis is not inhibited, and the bacterium can survive and replicate in the presence of the antibiotic.
Caption: Kanamycin's mechanism of action and the enzymatic resistance pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. Working concentration with Kanamycin - Bacteria Escherichia coli - BNID 108851 [bionumbers.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Agrobacterium mediated genetic transformation of cotyledonary node explants of Vigna radiata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subinhibitory Concentration of Kanamycin Induces the Pseudomonas aeruginosa type VI Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of amikacin, gentamicin and kanamycin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. Kanamycin promotes biofilm viability of MRSA strains showing extremely high resistance to kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 10. ubpbio.com [ubpbio.com]
- 11. How to make a 50 mg/ml Kanamycin Stock Solution [protocols.io]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. goldbio.com [goldbio.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. Bicarbonate enhances the in vitro antibiotic activity of kanamycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. protocols.io [protocols.io]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Validating Kanamycin Resistance: A Researcher's Guide to PCR-Based and Alternative Screening Methods
For researchers in molecular biology, synthetic biology, and drug development, confirming the successful transformation of bacterial colonies with a plasmid containing a kanamycin-resistance gene is a critical checkpoint. While selection on kanamycin-containing agar is the first step, it is not always foolproof, with the potential for false positives arising from satellite colonies or spontaneous resistance.[1][2] This guide provides a comprehensive comparison of polymerase chain reaction (PCR)-based validation with a traditional alternative, replica plating, offering detailed protocols and data-driven insights to aid in the selection of the most appropriate method for your research needs.
Method Comparison: PCR vs. Replica Plating
The choice between PCR and replica plating for validating kanamycin resistance depends on factors such as the required level of certainty, throughput needs, and available resources. While replica plating offers a straightforward, high-throughput initial screen, PCR provides definitive molecular confirmation of the presence of the resistance gene.
| Feature | PCR-Based Validation (Colony PCR) | Replica Plating |
| Principle | Direct amplification of a specific region of the kanamycin resistance gene (e.g., nptII or aph) from a bacterial colony.[3] | Transferring colonies from a master plate to a secondary plate containing a selective agent (kanamycin) to assess growth.[4][5][6] |
| Primary Advantage | High specificity and sensitivity; directly confirms the presence of the target gene.[7][8] | Simple, inexpensive, and suitable for high-throughput screening of a large number of colonies.[4][9] |
| Primary Disadvantage | Lower throughput compared to replica plating; requires specific primers and PCR reagents. | Indirect evidence of resistance; susceptible to false positives (e.g., satellite colonies).[1] |
| Time to Result | A few hours | 24-48 hours (incubation time) |
| Information Provided | Presence or absence of the kanamycin resistance gene; can be adapted for quantitative analysis (qPCR).[10][11][12] | Phenotypic resistance or sensitivity to kanamycin. |
| Cost per Sample | Higher (primers, polymerase, etc.) | Lower (media, plates, velveteen) |
| Confirmation Level | High (Molecular confirmation) | Moderate (Phenotypic screening) |
Experimental Protocols
I. Validation of Kanamycin Resistance by Colony PCR
This protocol outlines the steps for rapidly screening transformed bacterial colonies for the presence of the kanamycin resistance gene.
Materials:
-
Transformed bacterial colonies on an agar plate
-
Sterile pipette tips or toothpicks
-
PCR tubes
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers specific for the kanamycin resistance gene (e.g., targeting the nptII gene)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Colony Preparation: Label PCR tubes for each colony to be tested, including a positive control (a known kanamycin-resistant strain) and a negative control (a non-transformed strain).
-
Cell Lysis: Pick a single, well-isolated colony with a sterile pipette tip or toothpick.
-
Inoculation: Swirl the tip/toothpick directly into the PCR master mix in the corresponding labeled PCR tube. To create a patch plate for later retrieval of positive clones, lightly streak the same tip/toothpick onto a gridded master plate containing a non-selective medium.
-
PCR Amplification: Place the PCR tubes in a thermocycler and run a standard PCR program. A typical program includes an initial denaturation step (e.g., 95°C for 5 minutes) to lyse the cells and denature the DNA, followed by 30-35 cycles of denaturation (95°C), annealing (primer-specific temperature, e.g., 55-60°C), and extension (72°C), and a final extension step (72°C for 5-10 minutes).
-
Gel Electrophoresis: Analyze the PCR products by running a sample from each reaction on an agarose gel.
-
Result Interpretation: The presence of a band of the expected size in the lanes corresponding to the transformed colonies indicates the successful amplification of the kanamycin resistance gene, confirming a positive transformant.[3][13] The positive control should show a band of the correct size, while the negative control should not.
II. Screening for Kanamycin Resistance by Replica Plating
This method allows for the rapid screening of numerous colonies for their ability to grow on a selective medium.[5][6]
Materials:
-
Master plate with transformed colonies
-
Sterile velveteen squares
-
Replica plating block
-
Secondary plates: one with non-selective medium and one with kanamycin-containing medium.
Procedure:
-
Master Plate Preparation: Ensure the colonies on the master plate are well-grown and distinct.
-
Velveteen Transfer: Press a sterile velveteen square firmly and evenly onto the surface of the master plate. This will transfer an imprint of the colonies onto the velveteen.
-
Inoculation of Secondary Plates: Gently press the velveteen onto the secondary plates in the same orientation. First, press it onto the non-selective plate, and then onto the kanamycin-containing plate. The non-selective plate serves as a control to ensure the transfer was successful.
-
Incubation: Incubate the secondary plates at the appropriate temperature until colonies are visible (typically 12-24 hours).
-
Result Interpretation: Compare the growth on the kanamycin-containing plate to the master plate and the non-selective replica plate. Colonies that grow on the kanamycin plate are considered resistant. Any colonies from the master plate that do not grow on the kanamycin plate are sensitive.[4][5]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for PCR-based validation and a comparison of the screening methodologies.
Quantitative Insights with qPCR
For applications requiring more than a simple yes/no answer, such as determining plasmid copy number or analyzing gene expression under different kanamycin concentrations, quantitative PCR (qPCR) is a powerful tool.[12][14] qPCR can accurately quantify the number of kanamycin resistance gene copies relative to a single-copy chromosomal gene, providing valuable data for optimizing protein expression or studying plasmid stability.[10][11]
Conclusion
Both PCR-based validation and replica plating are valuable techniques for confirming kanamycin resistance in transformed colonies. Replica plating serves as an excellent initial high-throughput screen, while colony PCR provides definitive molecular confirmation. For research demanding quantitative data on gene copy number, qPCR is the method of choice. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate validation strategy to ensure the integrity of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Screening for antimicrobial resistance in fecal samples by the replica plating method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replica plating - Wikipedia [en.wikipedia.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Bacterial Transformation Workflow and How to Verification - CD Genomics [cd-genomics.com]
- 8. Kanamycin Resistance Cassette for Genetic Manipulation of Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Improved determination of plasmid copy number using quantitative real-time PCR for monitoring fermentation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of two transformation protocols and screening of positive plasmid introduction into Bacillus cereus EB2, a gram-positive bacterium using qualitative analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Aminoglycoside Resistance: A Comparative Guide to Kanamycin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Kanamycin's cross-resistance profile with other critical aminoglycoside antibiotics, supported by experimental data and detailed methodologies. We delve into the molecular underpinnings of resistance, offering insights to inform the development of novel therapeutics and guide the effective use of this important class of antibiotics.
The Landscape of Aminoglycoside Cross-Resistance
Kanamycin, a cornerstone of the aminoglycoside class of antibiotics, faces the growing challenge of bacterial resistance. A critical aspect of this challenge is cross-resistance, where bacteria resistant to Kanamycin also exhibit resistance to other aminoglycosides. This phenomenon is not uniform and depends heavily on the specific molecular mechanism of resistance at play. The primary drivers of aminoglycoside resistance are enzymatic modification of the antibiotic, alterations in the bacterial ribosome (the antibiotic's target), and the active removal of the drug by efflux pumps.[1][2]
The most prevalent mechanism of acquired aminoglycoside resistance is the enzymatic inactivation of the drug by aminoglycoside-modifying enzymes (AMEs).[1][3] These enzymes, often encoded on mobile genetic elements like plasmids, can be broadly categorized into three families:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the antibiotic.
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide to a hydroxyl group.
The specific AME present in a resistant bacterial strain dictates the pattern of cross-resistance. For instance, an enzyme that modifies a chemical group present on both Kanamycin and another aminoglycoside, such as Gentamicin, will likely confer resistance to both. Conversely, if an enzyme's target site is absent in another aminoglycoside, that antibiotic may retain its efficacy.
Ribosomal alterations, typically mutations in the 16S rRNA gene, can also lead to broad cross-resistance among aminoglycosides that bind to the same ribosomal site.[4][5] Efflux pumps, while a less common mechanism for aminoglycoside resistance, can contribute to low-level resistance to multiple drugs.
Quantitative Comparison of Cross-Resistance
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Comparing the MICs of different aminoglycosides against Kanamycin-resistant strains provides a quantitative measure of cross-resistance. The following table summarizes MIC data from various studies, illustrating the variable patterns of cross-resistance.
| Bacterial Species | Resistance Mechanism | Kanamycin MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Neomycin MIC (µg/mL) | Streptomycin MIC (µg/mL) | Reference |
| Escherichia coli | Kanamycin-resistant isolates | >1000 | 250 | - | - | - | - | [6] |
| Escherichia coli O157:H7 | Wild-type | 0.89 (zMIC) | 0.13 (zMIC) | 0.21 (zMIC) | 0.32 (zMIC) | - | 1.22 (zMIC) | [7] |
| Mycobacterium tuberculosis | KAN-resistant | ≥120 | ≥120 | - | - | - | - | [5] |
| Mycobacterium tuberculosis | KAN-resistant, AMK-susceptible | 60 | 15-30 | - | - | - | - | [5] |
| Staphylococcus aureus | Kanamycin-resistant | 44/45 isolates resistant | 11/45 isolates resistant | 11/45 isolates resistant | 32/45 isolates resistant | 37/45 isolates resistant | - | [8] |
Note: MIC values can vary depending on the specific strain, the resistance mechanism, and the testing methodology. The data presented here is for illustrative purposes. zMIC refers to the pharmacodynamic MIC.
Deciphering the Mechanisms: Signaling Pathways and Logic
The development of cross-resistance is a direct consequence of the molecular mechanisms bacteria employ to evade antibiotic action. The following diagram illustrates the primary mechanisms of aminoglycoside resistance.
Caption: Primary mechanisms of Kanamycin resistance leading to cross-resistance.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
Accurate determination of MIC is crucial for assessing antibiotic susceptibility and cross-resistance patterns. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Detailed Methodology for Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][9]
I. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Aminoglycoside antibiotic stock solutions (Kanamycin, Amikacin, Gentamicin, etc.)
-
Bacterial isolate to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
II. Procedure:
-
Antibiotic Plate Preparation:
-
Prepare serial two-fold dilutions of each aminoglycoside in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
The concentration range should bracket the expected MIC of the organism.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the bacterial suspension to each well of the microtiter plate (except the sterility control).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth. This can be done visually by looking for turbidity or by using a microplate reader.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well).
-
Conclusion
The cross-resistance between Kanamycin and other aminoglycosides is a complex issue driven by specific molecular mechanisms. A thorough understanding of these mechanisms, coupled with precise quantitative analysis of resistance levels through standardized methods like MIC testing, is essential for the effective clinical management of bacterial infections and the development of next-generation antibiotics that can circumvent these resistance pathways. This guide provides a foundational framework for researchers to navigate this challenging landscape and contribute to the ongoing battle against antimicrobial resistance.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 5. High Level of Cross-Resistance between Kanamycin, Amikacin, and Capreomycin among Mycobacterium tuberculosis Isolates from Georgia and a Close Relation with Mutations in the rrs Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Methods for Determining Kanamycin A Sulfate Concentration
For researchers, scientists, and drug development professionals, accurate quantification of Kanamycin A Sulfate is critical for quality control, formulation development, and pharmacokinetic studies. While high-performance liquid chromatography (HPLC) is a common and robust method, spectrophotometry offers a simpler, more accessible, and often more rapid alternative. This guide provides a comparative overview of various spectrophotometric methods for the determination of this compound, complete with experimental data and detailed protocols.
Comparison of Spectrophotometric Methods
Several spectrophotometric methods have been developed for the quantification of this compound. These methods typically rely on a chemical reaction that produces a colored product, which can then be measured using a UV-Vis spectrophotometer. The choice of method often depends on factors such as required sensitivity, sample matrix, and available reagents. The following table summarizes the key performance parameters of some common methods.
| Method | Reagent(s) | Wavelength (λmax) | Linear Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 2,4-Dinitrophenol (DNP) | 2,4-Dinitrophenol | 406 nm | 2.5 - 140 | Not Reported | Not Reported |
| Picric Acid (PA) | Picric Acid | 418 nm | 2.5 - 100 | Not Reported | Not Reported |
| Ascorbic Acid | L-ascorbic acid in DMSO | 390 nm & 530 nm | Not Reported | Not Reported | 32.15 µg/mL (at 390 nm), 28.6 µg/mL (at 530 nm) |
| Eosin | Eosin in citric phosphate buffer | 548 nm | 1 - 5 | Not Reported | Not Reported |
| Vanillin | Vanillin in borate buffer | 404 nm | 5 - 30 | Not Reported | Not Reported |
| Ninhydrin | Ninhydrin | 570 nm | Varies | Varies | Varies |
Experimental Workflows and Logical Relationships
The general workflow for spectrophotometric analysis of this compound involves sample preparation, reaction with a chromogenic reagent, and subsequent measurement of absorbance. The specific conditions for each step vary depending on the chosen method.
Caption: General workflow for spectrophotometric determination of this compound.
Detailed Experimental Protocols
Below are the detailed methodologies for the spectrophotometric methods discussed.
2,4-Dinitrophenol (DNP) and Picric Acid (PA) Methods
These methods are based on the formation of a yellow ion-pair complex between the amino groups of Kanamycin and the phenolic group of the reagents.[1][2]
-
Reagents:
-
This compound standard solution.
-
2,4-Dinitrophenol (DNP) solution.
-
Picric Acid (PA) solution.
-
Acetonitrile.
-
-
Procedure:
-
Accurately transfer aliquots of the this compound working standard solutions into a series of 10 mL volumetric flasks to achieve final concentrations within the linear range.
-
For the DNP method, add 1.5 mL of the DNP solution. For the PA method, add 1.0 mL of the picric acid solution.
-
Mix the contents well and bring the volume up to 10 mL with acetonitrile.
-
After 10 minutes, measure the absorbance of the resulting solutions against a reagent blank (prepared similarly without the drug) at 406 nm for the DNP method and 418 nm for the PA method.[1]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample using the calibration curve.
-
Ascorbic Acid Method
This colorimetric method involves the reaction of Kanamycin with L-ascorbic acid in a non-aqueous solvent.
-
Reagents:
-
This compound standard solution.
-
0.2% w/v L-ascorbic acid in Dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
Prepare a series of standard solutions of this compound.
-
To 1.0 mL of each standard solution, add 1.0 mL of the 0.2% w/v ascorbic acid solution.
-
Heat the mixture for a fixed time of 40 minutes to allow for color development.
-
Measure the absorbance at both 390 nm and 530 nm against a reagent blank.
-
Construct calibration curves for both wavelengths and determine the concentration of the unknown sample.
-
Eosin and Vanillin Methods
These methods utilize the reaction of Kanamycin with either eosin or vanillin under specific pH conditions to produce a colored product.[3]
-
Reagents:
-
This compound standard solution.
-
Eosin solution in citric phosphate buffer (pH 3.5).
-
Vanillin solution in borate buffer (pH 12).
-
-
Procedure for Eosin Method:
-
Procedure for Vanillin Method:
Ninhydrin Method
The ninhydrin test is a classical method for the detection and quantification of primary and secondary amines, including the amino groups in Kanamycin.[4][5]
-
Reagents:
-
This compound standard solution.
-
Ninhydrin reagent (e.g., 0.2% in an appropriate solvent like ethanol or a buffered solution).
-
-
Procedure:
-
Prepare a series of this compound standard solutions.
-
Add a specific volume of the ninhydrin reagent to each standard.
-
Heat the mixture in a water bath for a set time (e.g., 15-20 minutes) to facilitate the color-forming reaction, which typically results in a deep blue or purple color known as Ruhemann's purple.[4]
-
After cooling to room temperature, dilute the solutions with a suitable solvent.
-
Measure the absorbance at approximately 570 nm against a reagent blank.[4]
-
Construct a calibration curve and determine the concentration of the unknown sample.
-
Conclusion
Spectrophotometric methods provide a valuable and accessible toolbox for the determination of this compound concentration. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired sensitivity, the concentration range of the samples, and the laboratory's resources. The methods presented in this guide offer a range of options, from the simple ion-pair formation with DNP and picric acid to the well-established ninhydrin reaction. For optimal results, it is crucial to carefully validate the chosen method within the intended application and sample matrix.
References
A Head-to-Head Comparison: Kanamycin A Sulfate vs. G418 for Mammalian Cell Selection
For researchers, scientists, and drug development professionals engaged in the generation of stable mammalian cell lines, the choice of a selection antibiotic is a critical determinant of experimental success. This guide provides an objective comparison of G418, the industry standard, and Kanamycin A Sulfate, a related aminoglycoside, for the selection of genetically modified mammalian cells.
This comparison delves into their mechanisms of action, efficacy, and potential off-target effects, supported by experimental data and detailed protocols to inform your selection strategy. While both antibiotics are aminoglycosides and can be neutralized by the product of the neomycin resistance gene (neo), their suitability for mammalian cell selection differs significantly.
At a Glance: Key Differences
| Feature | G418 (Geneticin®) | This compound |
| Primary Application | Mammalian cell selection | Prokaryotic (bacterial) selection |
| Efficacy in Mammalian Cells | High, well-documented | Low and cell-type dependent, not commonly used |
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosome.[1][2] | Primarily inhibits protein synthesis by binding to the 30S ribosomal subunit in prokaryotes.[3] |
| Resistance Gene | Neomycin resistance gene (neo) | Neomycin resistance gene (neo) |
| Typical Working Concentration | 200 - 2000 µg/mL (cell line dependent)[4] | 50 - 200 µg/mL (for short-term use, if considered)[3] |
| Toxicity in Mammalian Cells | Cytotoxic to non-resistant cells | Can induce mitochondrial dysfunction and apoptosis.[3][5][6] |
| Supporting Data | Extensive | Limited |
Mechanism of Action: A Tale of Two Ribosomes
Both G418 and this compound are aminoglycoside antibiotics that function by inhibiting protein synthesis. However, their primary targets and efficacy in mammalian cells are distinct.
G418 (Geneticin®) is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis.[1][2] Resistance is conferred by the neomycin resistance gene (neo), which encodes the enzyme aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G418 through phosphorylation, preventing its interaction with the ribosome and allowing for cell survival.[1][4]
dot
Caption: Mechanism of G418 action and resistance.
This compound primarily targets the 30S ribosomal subunit in bacteria, leading to the inhibition of protein synthesis.[3] While it can affect eukaryotic ribosomes, its efficacy is significantly lower compared to G418. A major concern with using kanamycin in mammalian cells is its potential for off-target mitochondrial toxicity. Mitochondria, having evolved from prokaryotic ancestors, possess ribosomes that are more similar to bacterial ribosomes. Kanamycin can bind to these mitochondrial ribosomes, inhibiting mitochondrial protein synthesis and leading to cellular stress and apoptosis.[3][6]
dot
Caption: Kanamycin's off-target effect on mitochondria.
Comparative Performance and Experimental Data
The optimal concentration for selection is highly cell-line dependent and must be determined empirically through a kill curve experiment.
G418 Concentration for Mammalian Cell Selection
G418 is the established standard for selecting stably transfected mammalian cells. A wide range of concentrations has been reported to be effective for various cell lines.
| Cell Line | Typical Selection Concentration (µg/mL) | Typical Maintenance Concentration (µg/mL) |
| HEK293 | 400 - 800[2] | 200[2] |
| HeLa | 400 - 1000[4][7] | 200 |
| CHO | 400 - 1000[4][8] | 200 - 500 |
| HT1080 | 250[4] | 125 |
| MCF-7 | 800[4] | 400 |
Note: These are general guidelines. It is crucial to perform a kill curve for your specific cell line and experimental conditions.
This compound in Mammalian Cells: A Word of Caution
There is a scarcity of data supporting the use of this compound for routine mammalian cell selection. While some studies suggest it may be used for short-term selection in a narrow concentration window (50-200 µg/mL), its potential to induce mitochondrial damage and apoptosis makes it a risky choice for generating healthy and stable cell lines.[3] In fact, some research has shown that bactericidal antibiotics like kanamycin can cause mitochondrial dysfunction and oxidative damage in mammalian cells.[5][9] Conversely, one study reported no cytotoxic effects of kanamycin on HEK293, OVCAR8, and CA46 cell lines at the concentrations tested, highlighting the cell-type-specific nature of its toxicity.[10]
Experimental Protocols: Determining the Optimal Antibiotic Concentration
A critical step before initiating a stable cell line generation project is to determine the minimum concentration of the selection antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days). This is achieved by performing a kill curve.
G418 Kill Curve Protocol
-
Cell Plating: Seed the parental (non-transfected) cells in a 24-well plate at a density that allows them to reach approximately 50-70% confluency within 24 hours.
-
G418 Dilutions: Prepare a series of G418 dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[2]
-
Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Media Changes: Refresh the G418-containing medium every 2-3 days.[2]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days. This can be done qualitatively by microscopy or quantitatively using assays such as Trypan Blue exclusion or MTT.[2]
-
Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[2]
dot
Caption: Experimental workflow for a kill curve.
Conclusion and Recommendations
For the selection of stably transfected mammalian cells, G418 (Geneticin®) is the unequivocally superior choice over this compound. Its efficacy is well-documented across a multitude of cell lines, and established protocols are readily available. The use of G418 in conjunction with the neo resistance gene provides a robust and reliable system for generating stable cell lines.
This compound is not recommended for mammalian cell selection. Its primary application is in prokaryotic systems. The significant risk of mitochondrial toxicity and the lack of comprehensive data and established protocols for its use in mammalian cells make it an unreliable and potentially detrimental choice for your research. While it might not show overt cytotoxicity in all cell lines at low concentrations, the potential for subtle, long-term effects on mitochondrial health and overall cellular physiology should not be overlooked. For researchers aiming to generate healthy, reliable, and reproducible stable cell lines, adherence to the industry standard, G418, is the most prudent approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. gentarget.com [gentarget.com]
- 5. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. abo.com.pl [abo.com.pl]
- 8. researchgate.net [researchgate.net]
- 9. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Kanamycin A Sulfate vs. Spectinomycin: A Comparative Guide for Plant Selection
In the realm of plant genetic engineering, the effective selection of transformed cells is a critical step for successful research and development. Kanamycin A Sulfate and Spectinomycin are two of the most commonly utilized antibiotics for this purpose. This guide provides a comprehensive comparison of their efficacy, outlining their mechanisms of action, performance data in various plant species, and detailed experimental protocols to assist researchers in making an informed choice for their specific applications.
At a Glance: Kanamycin vs. Spectinomycin
| Feature | This compound | Spectinomycin |
| Mechanism of Action | Bactericidal; inhibits protein synthesis by binding to the 30S ribosomal subunit, causing misreading of mRNA.[1] | Bacteriostatic; inhibits protein synthesis by binding to the 30S subunit of plastid ribosomes, leading to a bleaching phenotype. |
| Resistance Gene | nptII (neomycin phosphotransferase II) | aadA (aminoglycoside 3'-adenylyltransferase) |
| Visual Cue | Bleaching and eventual death of non-transformed tissues.[2] | Bleaching of non-transformed tissues, which remain static. |
| Transformation Efficiency | Generally high and widely reported across many species. | Can be comparable to or even higher than kanamycin, particularly with enhanced resistance constructs. |
| Common Issues | Can be toxic to some plant tissues, potentially inhibiting regeneration; escapes can occur.[3] | Risk of escapes and mosaic plants, especially at lower concentrations; potential for spontaneous resistance mutations.[4][5] |
Performance Comparison: Transformation Efficiency
The choice between Kanamycin and Spectinomycin can significantly impact the success of plant transformation experiments. The following table summarizes transformation efficiencies observed in various plant species using either antibiotic for selection.
| Plant Species | This compound Transformation Efficiency (%) | Spectinomycin Transformation Efficiency (%) | Notes |
| Arabidopsis thaliana | 1.55 - 2.05[6] | 0.29 (standard construct) - 1.83 (enhanced construct)[6] | Enhanced spectinomycin construct shows a sixfold increase in efficiency.[6] |
| Solanum tuberosum (Potato) | 50.0 - 57.5[6] | 30.8 (standard construct) - 66.6 (enhanced construct)[6] | Enhanced spectinomycin construct significantly outperformed the standard construct and was comparable to kanamycin.[6] |
| Citrus (Carrizo citrange) | 31.1 ± 3.1[6] | 37.5 ± 6.3 (enhanced construct)[6] | Standard spectinomycin construct was not effective at 25 mg/L.[6] |
| Glycine max (Soybean) | Not specified in direct comparison | Performed as well as the standard spectinomycin gene.[6] | Spectinomycin is a reliable selectable marker for soybean transformation. |
Unwanted Events: Escape Frequency
"Escapes" are non-transformed plants that survive the selection process, leading to false positives and increased downstream workload. The frequency of escapes can be influenced by the antibiotic concentration and the specific plant tissue.
| Antibiotic | Observed Escape Frequency | Conditions and Notes |
| This compound | Can be frequent at high seedling density.[7] A low rate of 9.6% was achieved with optimized protocols.[3] | Lower antibiotic pressure can increase the probability of escapes due to cross-protection from transformed cells.[8] A top agar method can suppress the growth of untransformed plants more effectively at high density.[7] |
| Spectinomycin | Can be high, with many mosaic or escape plants observed at lower concentrations.[5] | Spontaneous mutations in the chloroplast genome can confer resistance, leading to non-transgenic resistant plants.[4] |
Phytotoxic Effects on Plant Development
Both antibiotics can exert stress on plant tissues during the selection process, which may affect regeneration and growth.
This compound:
-
Etiolation and Bleaching: Non-transformed tissues typically exhibit a strong bleaching effect, followed by growth arrest and death.[2]
-
Reduced Growth: Kanamycin can lead to the development of smaller cotyledons and inhibit overall seedling growth.
-
Inhibition of Rooting: The formation and growth of roots can be negatively impacted by the presence of kanamycin.
Spectinomycin:
-
Bleaching: Similar to kanamycin, spectinomycin causes a characteristic bleaching of susceptible tissues.
-
Growth Inhibition: While primarily bacteriostatic, high concentrations of spectinomycin can inhibit the greening and shoot formation in wild-type callus.
-
Potential for Recovery: In some cases, bleached tissues may not die immediately and can persist in culture.
Mechanisms of Action and Resistance
dot
Caption: Mechanism of this compound action and resistance.
dot
Caption: Mechanism of Spectinomycin action and resistance.
Experimental Protocols
Below are generalized protocols for Agrobacterium-mediated transformation of Arabidopsis thaliana using either Kanamycin or Spectinomycin selection. Optimal concentrations and incubation times may vary depending on the plant species, ecotype, and specific experimental conditions.
General Agrobacterium-mediated Transformation Workflow
dot
Caption: General workflow for plant transformation.
Protocol 1: Kanamycin Selection (Arabidopsis thaliana Floral Dip)
-
Agrobacterium Preparation:
-
Streak Agrobacterium tumefaciens carrying the binary vector with the nptII gene on YM or LB agar plates with appropriate antibiotics.
-
Incubate at 28°C for 2-3 days.
-
Inoculate a single colony into liquid LB medium with antibiotics and grow overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation and resuspend in infiltration medium (e.g., 5% sucrose solution) to an OD600 of approximately 0.8.[9]
-
Add a surfactant such as Silwet L-77 to a final concentration of 0.02-0.05%.[9]
-
-
Plant Preparation and Transformation:
-
Grow Arabidopsis thaliana plants until they are flowering.
-
Dip the above-ground parts of the plants, particularly the inflorescences, into the Agrobacterium suspension for a few seconds.[9]
-
Place the treated plants under a dome or cover for 16-24 hours to maintain high humidity.[9]
-
Return plants to normal growth conditions and allow them to set seed.
-
-
Seed Sterilization and Selection:
-
Harvest the T1 seeds and surface sterilize them (e.g., with 70% ethanol followed by a bleach solution).[10]
-
Plate the sterilized seeds on germination medium (e.g., 0.5X MS) containing 50 µg/mL Kanamycin.[9]
-
Cold-treat the plates at 4°C for 2 days to stratify the seeds.[9]
-
Incubate the plates under long-day light conditions for 7-10 days.
-
-
Identification and Transfer of Transformants:
-
Transformed seedlings will remain green and develop true leaves, while non-transformed seedlings will bleach and their growth will be arrested.
-
Carefully transfer the putative transformants to soil for further growth and analysis.
-
Protocol 2: Spectinomycin Selection (Arabidopsis thaliana Floral Dip)
-
Agrobacterium Preparation:
-
Follow the same procedure as for Kanamycin selection, but use an Agrobacterium strain carrying a binary vector with the aadA gene.
-
Grow the bacterial culture in LB medium containing appropriate antibiotics for the vector and the Agrobacterium strain (e.g., spectinomycin and rifampicin).[11]
-
-
Plant Preparation and Transformation:
-
The floral dip transformation procedure is the same as described for Kanamycin.
-
-
Seed Sterilization and Selection:
-
Harvest and surface sterilize the T1 seeds as previously described.[10]
-
Plate the sterilized seeds on germination medium containing Spectinomycin. The optimal concentration may need to be determined empirically but is often around 100 µg/mL.[12]
-
Stratify the seeds at 4°C for 2 days.
-
Incubate the plates under standard light conditions.
-
-
Identification and Transfer of Transformants:
-
Transformed seedlings will be green and develop normally. Non-transformed seedlings will exhibit a distinct bleached or white phenotype.
-
Transfer the green, healthy seedlings to soil for maturation and further analysis.
-
Conclusion
Both this compound and Spectinomycin are effective selectable markers for plant transformation. Kanamycin is a widely used, potent bactericidal agent that provides a clear lethal selection. However, its phytotoxicity can be a concern for sensitive plant species. Spectinomycin, being bacteriostatic, offers a less harsh selection pressure which can be advantageous for the recovery of transgenic events, especially when using enhanced resistance cassettes. The choice between the two will ultimately depend on the plant species, the specific experimental goals, and the potential for issues such as escapes and phytotoxicity. For novel systems, it is recommended to perform a kill curve experiment to determine the optimal antibiotic concentration for effective selection without unduly inhibiting the regeneration of transformed tissues.
References
- 1. biozoojournals.ro [biozoojournals.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneous spectinomycin resistance mutations detected after biolistic transformation of Daucus carota L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parameters affecting the frequency of kanamycin resistant alfalfa obtained by Agrobacterium tumefaciens mediated transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput selection of antibiotic-resistant transgenic Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. plantpath.wisc.edu [plantpath.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 12. sith.itb.ac.id [sith.itb.ac.id]
A Comparative Guide to Confirming Plasmid Uptake: Kanamycin Selection vs. Reporter Genes
For researchers, scientists, and drug development professionals, confirming the successful uptake of a plasmid into a host cell is a critical step in numerous molecular biology workflows. Two widely adopted methods for this confirmation are Kanamycin selection and the use of reporter genes. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
This guide will delve into the mechanisms, advantages, and disadvantages of both Kanamycin selection and reporter gene assays. We will present quantitative data to compare their performance and provide detailed experimental protocols for practical application.
At a Glance: Kanamycin Selection vs. Reporter Genes
| Feature | Kanamycin Selection | Reporter Genes (e.g., GFP, Luciferase, LacZ) |
| Principle | Survival of cells expressing a Kanamycin resistance gene in the presence of the antibiotic. | Direct visualization or enzymatic activity of a protein encoded by the reporter gene. |
| Output | Binary (growth/no growth). | Quantitative (fluorescence intensity, luminescence, colorimetric change). |
| Selection Pressure | High; only successfully transformed cells survive. | None to low; allows for the analysis of a mixed population of cells. |
| Time to Result | 12-48 hours (colony growth). | Minutes to 48 hours (depending on the reporter and assay). |
| Potential Issues | Satellite colonies, antibiotic degradation, potential impact on cell physiology. | Photobleaching (fluorescent proteins), requirement for substrates/specific equipment, potential for protein toxicity. |
| Data Interpretation | Colony counting to determine transformation efficiency. | Measurement of signal intensity to determine transfection efficiency and expression levels. |
Kanamycin Selection: A Robust Method for Isolating Transformants
Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately cell death.[1] Plasmids used in molecular cloning often carry a gene conferring resistance to Kanamycin, typically the neomycin phosphotransferase II (nptII) gene. This enzyme inactivates Kanamycin through phosphorylation, allowing only the bacteria that have successfully taken up the plasmid to grow on a medium containing the antibiotic.[2][3]
Advantages of Kanamycin Selection:
-
High Selectivity: It is a powerful selection method that effectively eliminates non-transformed cells.[4]
-
Cost-Effective: Kanamycin and the associated resistance gene are widely available and relatively inexpensive.[3]
-
Established Protocols: The methodology for Kanamycin selection is well-established and widely used.[5]
Disadvantages of Kanamycin Selection:
-
Satellite Colonies: The appearance of small colonies of non-resistant bacteria around a resistant colony can be a common issue, potentially leading to the selection of false positives.[6][7] This occurs as the beta-lactamase secreted by resistant colonies degrades the antibiotic in the surrounding medium.[6]
-
Binary Readout: It provides a binary result (growth or no growth), offering limited information on the level of plasmid uptake or expression.
-
Physiological Impact: The presence of antibiotics can sometimes affect the metabolic state and growth characteristics of the host cells.[8]
Reporter Genes: A Window into Cellular Processes
Reporter genes encode proteins that produce a readily detectable signal, allowing for the direct monitoring of plasmid uptake and gene expression.[9][10] Unlike antibiotic selection, which is a method of enrichment, reporter genes provide a more direct and often quantitative measure of success.
Common Reporter Genes:
-
Green Fluorescent Protein (GFP): A protein from the jellyfish Aequorea victoria that emits green light when exposed to blue or UV light.[11] It allows for the visualization of successful transfection in living cells without the need for additional substrates.
-
Luciferase: An enzyme that catalyzes a light-producing chemical reaction in the presence of a specific substrate (luciferin).[2] The emitted light can be quantified to provide a highly sensitive measure of gene expression.
-
Beta-galactosidase (LacZ): An enzyme that cleaves the substrate X-gal to produce a blue-colored product, allowing for easy identification of transformed colonies or cells.[11]
Advantages of Reporter Genes:
-
Quantitative Data: Reporter assays, particularly with luciferase, can provide highly sensitive and quantitative data on the level of gene expression.[2]
-
Real-Time Analysis: Fluorescent proteins like GFP allow for the real-time monitoring of plasmid expression in living cells.[11]
-
No Selection Pressure: These methods do not require the use of antibiotics, which can be advantageous for studying sensitive cell lines or processes.
Disadvantages of Reporter Genes:
-
Substrate/Equipment Requirements: Assays for luciferase and beta-galactosidase require the addition of specific substrates and may necessitate specialized equipment like a luminometer or spectrophotometer.[2][11]
-
Potential for Cellular Burden: High levels of reporter protein expression can sometimes be toxic to cells or interfere with normal cellular processes.[9]
-
Signal Variability: Factors such as photobleaching (for fluorescent proteins) and the transient nature of the signal (for luciferase) can introduce variability into the results.[11]
Quantitative Comparison
While a direct, side-by-side quantitative comparison in a single study is not always available, we can analyze the typical efficiencies reported for each method.
| Method | Metric | Typical Efficiency | References |
| Kanamycin Selection | Transformation Efficiency (CFU/µg DNA) | 10^5 - 10^8 | [6] |
| GFP Reporter | Transfection Efficiency (% of fluorescent cells) | 10% - 90% (highly dependent on cell type and transfection method) | [12] |
| Luciferase Reporter | Relative Light Units (RLU) | Highly sensitive, can detect very low levels of expression. | [2] |
| Beta-galactosidase (LacZ) | Percentage of blue colonies/cells | Varies depending on transformation efficiency. | [13] |
It is important to note that "transformation efficiency" in the context of antibiotic selection refers to the number of viable colonies formed, while "transfection efficiency" for reporter genes refers to the percentage of cells expressing the reporter. These are not directly interchangeable metrics but provide a basis for comparison.
Experimental Protocols
Kanamycin Selection Protocol for E. coli Transformation
This protocol describes the transformation of chemically competent E. coli and selection on Kanamycin-containing agar plates.[5][14][15]
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA (containing a Kanamycin resistance gene)
-
LB broth
-
LB agar plates containing Kanamycin (typically 50 µg/mL)
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
Procedure:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube.
-
Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately return the tube to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed LB broth (without antibiotic) to the tube.
-
Incubate the tube at 37°C for 1 hour with shaking to allow for the expression of the antibiotic resistance gene.
-
Plate 100-200 µL of the cell suspension onto a pre-warmed LB agar plate containing Kanamycin.
-
Incubate the plate overnight at 37°C.
-
Count the number of colonies to determine the transformation efficiency.
GFP Reporter Assay Protocol for Mammalian Cells
This protocol outlines the transfection of mammalian cells with a GFP-expressing plasmid and subsequent analysis by fluorescence microscopy.[16]
Materials:
-
Mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Plasmid DNA (containing a GFP reporter gene)
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and grow to 70-90% confluency.
-
Prepare the DNA-transfection reagent complex according to the manufacturer's instructions.
-
Add the complex to the cells and incubate for 24-48 hours.
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope using the appropriate filter set for GFP (excitation ~488 nm, emission ~509 nm).
-
Quantify the transfection efficiency by counting the number of GFP-positive cells relative to the total number of cells in several fields of view.
Luciferase Reporter Assay Protocol for Mammalian Cells
This protocol describes the measurement of luciferase activity in lysates of transfected mammalian cells.[1][17][18]
Materials:
-
Transfected mammalian cells (with a luciferase reporter plasmid)
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
After 24-48 hours of transfection, wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate for 15-30 minutes at room temperature to lyse the cells.
-
Transfer the cell lysate to a microfuge tube and centrifuge to pellet cell debris.
-
Add a small volume of the cleared lysate to a luminometer tube or a well of a white-walled 96-well plate.
-
Add the luciferase assay substrate to the lysate.
-
Immediately measure the luminescence using a luminometer. The output is typically in Relative Light Units (RLU).
Beta-Galactosidase (LacZ) Assay Protocol for Bacterial Colonies
This protocol describes a colorimetric assay to detect beta-galactosidase activity in bacterial colonies.[13][19]
Materials:
-
Bacterial colonies on an agar plate
-
Chloroform
-
Z-buffer (containing β-mercaptoethanol)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution
-
Sodium carbonate (Na2CO3) solution
Procedure:
-
Pick a single bacterial colony and inoculate it into a liquid culture. Grow until the culture reaches the mid-log phase.
-
Take a sample of the culture and add a few drops of chloroform to permeabilize the cells.
-
Add Z-buffer to the permeabilized cells.
-
Add ONPG solution to start the enzymatic reaction.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the solution at 420 nm to quantify the beta-galactosidase activity.
Visualizing the Workflows
Kanamycin Selection Workflow
Caption: Workflow for Kanamycin Selection.
Reporter Gene Assay Workflow (General)
Caption: General Workflow for Reporter Gene Assays.
Signaling Pathway: Mechanism of Kanamycin Action and Resistance
Caption: Mechanism of Kanamycin Action and Resistance.
Conclusion: Making the Right Choice
The choice between Kanamycin selection and reporter genes for confirming plasmid uptake depends heavily on the specific experimental goals.
-
For robust selection and isolation of successfully transformed bacterial colonies, Kanamycin selection is a reliable and cost-effective method. It is particularly useful when the primary goal is to propagate a plasmid or express a protein from a pure population of transformed cells.
-
When quantitative data on transfection efficiency, real-time monitoring of gene expression, or avoiding the physiological effects of antibiotics is crucial, reporter genes are the superior choice. They offer a more nuanced and direct measure of plasmid uptake and expression, making them invaluable for studies in mammalian cells, gene regulation assays, and high-throughput screening.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision that best suits their experimental design and objectives.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Plasmid-Mediated Antibiotic Resistance in an Experimental Evolution Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Quantitative Perspective on Surface Marker Selection for the Isolation of Functional Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Staphylococcus aureus reporter strain with click beetle red luciferase for enhanced in vivo imaging of experimental bacteremia and mixed infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation efficiency - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reporter gene - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Study shows antibiotic-resistant bacteria adapt genes in WWTPs • Water News Europe [waternewseurope.com]
- 13. assaygenie.com [assaygenie.com]
- 14. labprotocols.dnalc.org [labprotocols.dnalc.org]
- 15. researchgate.net [researchgate.net]
- 16. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An Improved Method of Preparing High Efficiency Transformation Escherichia coli with Both Plasmids and Larger DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Assessing the bactericidal vs bacteriostatic properties of Kanamycin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bactericidal and bacteriostatic properties of Kanamycin A Sulfate against other common aminoglycoside antibiotics, namely Gentamicin and Amikacin. The information presented is supported by experimental data and detailed protocols to assist researchers in their work.
Defining Bactericidal vs. Bacteriostatic Activity
The distinction between a bactericidal and a bacteriostatic agent is crucial in antimicrobial research and clinical applications. A bactericidal agent is one that directly kills bacteria, while a bacteriostatic agent inhibits their growth and reproduction, relying on the host's immune system to clear the infection.
The determination of whether an antibiotic is bactericidal or bacteriostatic is quantitatively assessed by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
A common criterion for classifying an antibiotic as bactericidal is an MBC/MIC ratio of ≤ 4. An MBC/MIC ratio of > 4 typically indicates bacteriostatic activity. Kanamycin is generally considered a bactericidal antibiotic.
Comparative Efficacy: this compound vs. Alternatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound, Gentamicin, and Amikacin against common Gram-positive and Gram-negative bacteria. It is important to note that these values can vary depending on the bacterial strain and the specific experimental conditions.
| Antibiotic | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference(s) |
| This compound | Staphylococcus aureus | 0.78 (MIC50) | Not widely reported | - | |
| Escherichia coli | 1 - 30 | 2 | ≤2 | [1][2] | |
| Pseudomonas aeruginosa | High (often resistant) | Not applicable | - | ||
| Gentamicin | Staphylococcus aureus | 0.2 (MIC50) | Not widely reported | - | [3] |
| Escherichia coli | 6 - 30 | Not widely reported | - | [1] | |
| Pseudomonas aeruginosa | Variable | Not widely reported | - | ||
| Amikacin | Staphylococcus aureus | Less active than Gentamicin | Not widely reported | - | [4] |
| Escherichia coli | Not widely reported | Not widely reported | - | ||
| Pseudomonas aeruginosa | More active than Kanamycin/Gentamicin against resistant strains | Not widely reported | - | [5][6] |
Note: MIC50 represents the concentration required to inhibit 50% of the tested isolates. Data for some antibiotic-organism combinations, particularly MBC values, are not consistently available in the literature. The provided data is a synthesis of findings from multiple sources and should be interpreted with consideration for potential variations in experimental methodologies.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following is a generalized protocol for determining MIC and MBC using the broth microdilution method.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (this compound, Gentamicin, Amikacin)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
-
Sterile agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC of the organism.
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that shows no visible growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate a small aliquot (e.g., 10 µL) onto sterile agar plates.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for Bactericidal vs. Bacteriostatic Determination
Caption: Workflow for MIC and MBC determination.
This compound's Impact on Bacterial Signaling Pathways
Caption: Kanamycin's mechanisms of action.
References
- 1. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycoside inhibition of Staphylococcus aureus biofilm formation is nutrient dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 4. Bactericidal efficacy of Sch 20569 and amikacin against gentamicin-sensitive and -resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newer Aminoglycosides—Amikacin and Tobramycin: An in-vitro Comparison with Kanamycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newer aminoglycosides--amikacin and tobramycin: an in-vitro comparison with kanamycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kanamycin A Sulfate: A Guide for Laboratory Professionals
The correct and safe disposal of Kanamycin A Sulfate is crucial for ensuring laboratory safety and environmental protection. As a potent aminoglycoside antibiotic, improper disposal can lead to the development of antibiotic-resistant bacteria and harm aquatic ecosystems. This guide provides essential safety information and step-by-step procedures for the proper disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling.[1] All personnel must be familiar with the associated hazards and adhere to strict safety protocols.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2][3]
-
Acute Toxicity: Harmful if swallowed and toxic if it comes into contact with skin or is inhaled.[4]
-
Eye Irritation: Can cause serious eye irritation.[4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Protective gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
Respiratory protection if there is a risk of dust formation or inadequate ventilation.[2][5]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6] Avoid generating dust from the powdered form of the chemical.[1][5][6]
II. Hazard and Toxicity Data
For a clearer understanding of its hazardous nature, the following tables summarize the classification and toxicity data for this compound.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child.[1][2][3][4] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin.[4] |
| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled.[4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[4] |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life.[4] |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |
Table 2: Acute Toxicity Data (LD50)
| Route of Administration | Test Animal | LD50 Value |
| Oral | Rat | >4000 mg/kg |
| Oral | Mouse | 17500 mg/kg |
| Intraperitoneal | Rat | 3200 mg/kg |
| Intraperitoneal | Mouse | 1353 mg/kg |
| Intravenous | Rat | 225 mg/kg |
| Intravenous | Mouse | 240 mg/kg |
| Subcutaneous | Mouse | 1100 mg/kg |
Data sourced from Santa Cruz Biotechnology, Inc. Material Safety Data Sheet.[6]
III. Step-by-Step Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash. [1][5][7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items like weighing boats and paper, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Labware: Items such as pipette tips, tubes, and flasks that have come into contact with this compound should be collected in a separate, labeled hazardous waste container.
Step 2: Labeling Hazardous Waste All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard")
-
The date of accumulation
Step 3: Storage of Waste Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5] This area should be cool, dry, and well-ventilated.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out through an approved and licensed waste disposal contractor.[2][3][5] Chemical waste generators are responsible for consulting local, regional, and national regulations to ensure complete and accurate waste classification and disposal.[5]
A Note on Inactivation Methods: While methods such as autoclaving or chemical inactivation (using acid or bleach) are sometimes discussed for antibiotics, their effectiveness for this compound is not consistently verified and can introduce other hazards.[8] For instance, autoclaving may not fully destroy the antibiotic, and mixing bleach with acidic solutions can release toxic chlorine gas.[8] Therefore, the recommended and safest method of disposal is collection and incineration by a licensed hazardous waste facility.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. ubpbio.com [ubpbio.com]
- 3. edvotek.com [edvotek.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. biobasic-asia.com [biobasic-asia.com]
- 8. DCHAS-L Archives, Jun 10 2022 - Re: [DCHAS-L] Disposing of kanamycin [ilpi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Kanamycin A Sulfate
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Kanamycin A Sulfate, a potent aminoglycoside antibiotic. Adherence to these operational and disposal plans is critical to minimize exposure risk and maintain a secure workspace.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powder form, a comprehensive approach to personal protective equipment is non-negotiable. The following table summarizes the recommended PPE, providing clarity and enabling easy comparison of specifications.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant splash hazard. | Protects eyes from airborne powder particles and accidental splashes of solutions.[1][2] |
| Hand Protection | Two pairs of chemical-resistant, powder-free nitrile gloves. | Prevents direct skin contact and absorption. Double-gloving provides an additional layer of protection.[1] |
| Body Protection | A disposable gown with long sleeves and tight-fitting cuffs or a fully buttoned lab coat. | Protects skin and personal clothing from contamination with the antibiotic powder.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents the inhalation of fine airborne particles of this compound, which can cause respiratory sensitization.[1][3] |
Quantitative Data for Hand Protection
Selecting the appropriate gloves is crucial for preventing dermal exposure. Nitrile gloves are recommended for handling this compound. Below is a summary of available quantitative data for glove performance.
| Glove Material | Thickness | Breakthrough Time | Permeation Level |
| NBR (Nitrile Rubber) | >0.11 mm | >480 minutes | 6 |
Operational Plan: Step-by-Step Guidance for Safe Handling
Following a structured protocol for donning, using, and doffing PPE is essential to prevent cross-contamination and ensure personal safety.
Donning PPE: A Sequential Approach
-
Preparation and Engineering Controls : Before handling the powder, ensure you are in a designated area with proper engineering controls, such as a certified chemical fume hood or a biological safety cabinet.[1][4] Cover the work surface with absorbent bench paper.[1]
-
Donning Sequence : Put on PPE in the following order:
-
Disposable Gown/Lab Coat
-
N95 Respirator
-
Safety Goggles/Face Shield
-
Inner Pair of Nitrile Gloves
-
Outer Pair of Nitrile Gloves (cuffs pulled over the gown sleeves)[1]
-
Safe Handling Procedures
-
Weighing and Aliquoting : Carefully weigh the desired amount of this compound powder within the fume hood to minimize the generation of airborne dust.[1]
-
Solution Preparation : When preparing solutions, add the solvent to the powder slowly to avoid splashing.[1]
Doffing PPE: Preventing Cross-Contamination
To prevent the spread of contamination, remove PPE in the following order before leaving the work area:
-
Outer Pair of Nitrile Gloves
-
Disposable Gown/Lab Coat
-
Safety Goggles/Face Shield
-
Inner Pair of Nitrile Gloves
-
N95 Respirator (remove outside the immediate work area)
Immediately after removing all PPE, wash hands thoroughly with soap and water.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the development of antibiotic resistance.[5]
Waste Segregation and Collection
-
Solid Waste : Collect waste this compound powder, contaminated spill cleanup materials (e.g., absorbent pads), and empty containers in a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste : For solutions containing this compound, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[6]
-
Contaminated PPE : All used PPE should be considered contaminated and disposed of as hazardous waste.
Important Note : this compound is not effectively destroyed by autoclaving and therefore should not be disposed of by this method.[5] All waste must be disposed of through the institution's Environmental Health and Safety office or a licensed hazardous waste disposal contractor.[6]
Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate : Evacuate non-essential personnel from the area.
-
Don PPE : Put on a disposable gown and two pairs of gloves to clean up the spill.[3]
-
Containment : Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[6]
-
Collection : Carefully collect the absorbed material and place it into the designated hazardous waste container.[6]
-
Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with a suitable laboratory disinfectant.
-
Disposal : Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Visualizing the Safety Workflow
To further clarify the procedural relationships in handling this compound, the following diagram outlines the logical workflow for personal protective equipment selection and use.
Caption: PPE Selection and Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
